molecular formula C9H7Cl3O2 B1526369 Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate CAS No. 1250898-69-1

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Cat. No.: B1526369
CAS No.: 1250898-69-1
M. Wt: 253.5 g/mol
InChI Key: RUMPZVZHBSXPSH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is a useful research compound. Its molecular formula is C9H7Cl3O2 and its molecular weight is 253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPZVZHBSXPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate CAS 55954-24-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0), a specialized electrophilic building block used in the development of lipophilic pharmaceutical and agrochemical agents.

Strategic Application in Lipophilic Ligand Design

Executive Summary

This compound is a high-value halogenated ester intermediate. Its core value proposition lies in its ability to introduce the 3,5-dichlorophenyl moiety —a privileged scaffold in medicinal chemistry known for enhancing metabolic stability by blocking CYP450 oxidation sites and increasing lipophilicity (LogP).

Structurally, the compound features a reactive


-chloro ester "warhead," making it an ideal electrophile for 

coupling reactions, Darzens condensations, and Reformatsky-type insertions. It serves as a critical precursor for antifungal dicarboximides and next-generation isoxazoline ectoparasiticides.

Chemical Profile & Specifications

The following data aggregates experimental and predicted physicochemical properties essential for process handling.

PropertySpecification
CAS Number 55954-24-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 253.51 g/mol
Appearance Pale yellow viscous liquid or low-melting solid
Boiling Point ~272.3°C (at 760 mmHg)
Density 1.318 ± 0.06 g/cm³
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Reactivity Class

-Halo Ester (Alkylating Agent)
Storage 2–8°C, under inert atmosphere (

/Ar); Moisture sensitive

Synthetic Pathways[3]

The synthesis of CAS 55954-24-0 must prioritize regioselectivity to avoid over-chlorination on the aromatic ring. The industry-standard approach involves the nucleophilic substitution of the corresponding mandelic acid derivative using thionyl chloride (


).
Pathway Diagram: Selective Chlorination

The following diagram illustrates the conversion of 3,5-dichloromandelic acid to the target


-chloro ester, highlighting the critical intermediate steps.

SynthesisPathway Start 3,5-Dichloromandelic Acid Step1 Esterification (MeOH / H+) Start->Step1 Reflux Inter Methyl 3,5-dichloromandelate Step1->Inter Yield >90% Step2 Chlorination (SOCl2 / Pyridine) Inter->Step2 0°C to RT Product Target: Methyl 2-chloro-2- (3,5-dichlorophenyl)acetate Step2->Product SNi Mechanism

Figure 1: Step-wise synthesis from mandelic acid precursors via Fischer esterification followed by deoxy-chlorination.

Experimental Protocols

Protocol A: Synthesis via Thionyl Chloride Deoxychlorination

Objective: Convert Methyl 3,5-dichloromandelate to the target


-chloro ester with high enantiomeric retention (if starting chiral) or high chemical purity.

Reagents:

  • Methyl 3,5-dichloromandelate (1.0 eq)

  • Thionyl Chloride (

    
    , 1.5 eq)
    
  • Pyridine (1.1 eq)

  • Dichloromethane (DCM, Anhydrous)

Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Methyl 3,5-dichloromandelate and anhydrous DCM under a nitrogen atmosphere. Cool the system to 0°C using an ice bath.

  • Base Addition: Add pyridine dropwise over 10 minutes. Note: Pyridine acts as an HCl scavenger and catalyst.

  • Chlorination: Add

    
     dropwise via a pressure-equalizing addition funnel. Maintain internal temperature < 5°C to prevent elimination side-products (styrenes).
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench: Pour the reaction mixture carefully into ice-cold saturated

    
     solution.
    
  • Extraction: Separate the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Downstream Application (N-Alkylation)

Objective: Use the target compound to alkylate a secondary amine (e.g., piperazine derivative) for library synthesis.

Methodology:

  • Dissolve the amine (1.0 eq) and

    
     (2.0 eq) in Acetonitrile (
    
    
    
    ).
  • Add this compound (1.1 eq) dropwise.

  • Heat to 60°C for 6–12 hours.

  • Filter inorganic salts and concentrate to yield the

    
    -amino ester.
    

Reactivity & Applications in Drug Discovery[4]

The 3,5-dichlorophenyl motif is a bioisostere used to modulate the Lipophilic Ligand Efficiency (LLE) . The


-chloro ester functionality allows this motif to be "snapped" onto various pharmacophores.
Mechanism of Action: Divergent Synthesis

The compound undergoes three primary reaction types utilized in medicinal chemistry:

  • 
     Displacement:  With amines, thiols, or phenoxides to create functionalized side chains.
    
  • Reformatsky Reaction: Zinc-mediated insertion to form

    
    -hydroxy esters (statine analogs).
    
  • Darzens Condensation: Reaction with ketones/aldehydes to form glycidic esters (epoxides).

ReactivityProfile Center Methyl 2-chloro-2- (3,5-dichlorophenyl)acetate Amine Secondary Amines (HNR2) Center->Amine Aldehyde Aldehydes/Ketones (R-CHO) Center->Aldehyde Zinc Activated Zinc (Reformatsky) Center->Zinc AminoEster α-Amino Esters (Peptidomimetics) Amine->AminoEster SN2 Substitution (Base, MeCN) Epoxide α,β-Epoxy Esters (Darzens Product) Aldehyde->Epoxide Base (NaH/tBuOK) Hydroxy β-Hydroxy Esters (Chiral Building Blocks) Zinc->Hydroxy 1. Zn, THF 2. H3O+

Figure 2: Divergent reactivity profile demonstrating the compound's utility in generating diverse chemical libraries.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Lachrymator:

    
    -Halo esters are potent tear agents. Handle only in a functioning fume hood.
    
  • Corrosive/Irritant: Causes severe skin and eye irritation (H315, H319).[1]

  • Hydrolysis Hazard: Releases HCl and 3,5-dichlorophenylacetic acid upon contact with moisture.

Self-Validating Safety Protocol: Before scaling up, perform a "Drop Test" : Add 1 drop of the compound to a vial of water containing pH paper. Immediate reddening (pH < 2) confirms the identity (hydrolysis to acid) and potency, validating the need for anhydrous conditions during storage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733544, Methyl 2-(3-chlorophenyl)acetate (Analogous Structure). Retrieved from [Link]

Sources

The 3,5-Dichlorophenylacetic Acid Methyl Ester Scaffold: Synthetic Utility and Pharmacophore Integration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

In the landscape of medicinal chemistry, the 3,5-dichlorophenylacetic acid methyl ester (CAS 55954-24-0) represents a high-value intermediate rather than a mere commodity chemical. Its structural utility lies in the precise "meta-chloro" substitution pattern, which imparts unique electronic and steric properties to the phenyl ring—specifically blocking metabolic oxidation at the para-position while maintaining a lipophilic profile essential for hydrophobic pocket binding.

This guide analyzes the synthetic pathways, derivatization potential, and pharmacological relevance of this scaffold, specifically within the context of CRTH2 antagonists (allergic inflammation) and Aldose Reductase Inhibitors (ARIs) .

Chemical Architecture & Pharmacophore Logic

The "Meta-Chloro" Effect

The 3,5-dichloro substitution pattern is a classic bioisosteric strategy used to modulate metabolic stability and potency.

  • Metabolic Blocking: The primary site of Phase I metabolism for phenyl rings is often para-hydroxylation (CYP450 mediated). By placing chlorine atoms at the 3 and 5 positions, the 4-position becomes sterically shielded and electronically deactivated, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
  • Electronic Induction: The electron-withdrawing nature (

    
    -induction) of the two chlorine atoms lowers the pKa of the acetic acid tail (upon hydrolysis), potentially strengthening ionic interactions with positively charged receptor residues (e.g., Arginine or Lysine in the binding pocket of CRTH2).
    
Physical Properties[1]
  • Lipophilicity: The scaffold exhibits a calculated LogP (cLogP) significantly higher than the unsubstituted phenylacetic acid, facilitating membrane permeability—a critical feature for intracellular targets or CNS penetration.

  • Prodrug Potential: The methyl ester functionality acts as a temporary "mask" for the polar carboxylic acid, improving oral bioavailability before being hydrolyzed by plasma esterases.

Synthetic Pathways[2][3][4]

The construction of the 3,5-dichlorophenylacetic acid methyl ester scaffold can be approached via three primary routes, depending on the starting material availability and scale.

Route A: Direct Esterification (Standard)

The most direct route involves the Fischer esterification of commercially available 3,5-dichlorophenylacetic acid. This method is preferred for gram-to-kilogram scale synthesis due to its atom economy.

Route B: Arndt-Eistert Homologation

When starting from 3,5-dichlorobenzoic acid, the carbon chain must be extended by one methylene unit. This involves converting the acid to the acid chloride, forming a diazoketone with diazomethane, and subsequent Wolff rearrangement in methanol. While effective, this route is less favorable for large-scale production due to the hazards of diazomethane.

Route C: Hydrolysis of Benzyl Cyanide

3,5-Dichlorobenzyl chloride can be treated with sodium cyanide to form the nitrile, which is then subjected to Pinner reaction conditions (HCl/MeOH) to yield the methyl ester directly, bypassing the free acid.

Visualization: Synthetic Tree

The following diagram illustrates the synthetic connectivity for this scaffold.

SynthesisTree Benzoic 3,5-Dichlorobenzoic Acid Acid 3,5-Dichlorophenylacetic Acid (CAS 51719-65-4) Benzoic->Acid Arndt-Eistert (Homologation) Ester Target: Methyl Ester (CAS 55954-24-0) Acid->Ester MeOH, H2SO4 (Fischer Esterification) Chloride 3,5-Dichlorobenzyl Chloride Nitrile 3,5-Dichlorobenzyl Cyanide Chloride->Nitrile NaCN, DMSO Nitrile->Ester HCl(g), MeOH (Pinner Reaction)

Figure 1: Synthetic pathways accessing the 3,5-dichlorophenylacetic acid methyl ester scaffold.

Derivatization & Medicinal Chemistry Applications[1][2][5][6][7][8][9][10][11]

CRTH2 Antagonists (Asthma & Allergy)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) and a key target for treating allergic asthma.[1][2][3][4]

  • Mechanism: PGD2 binds to CRTH2, triggering eosinophil recruitment.[3]

  • Role of the Scaffold: High-affinity antagonists often feature a lipophilic "head" and an acidic "tail." The 3,5-dichlorophenyl moiety fits perfectly into the hydrophobic pocket of the receptor, while the acetic acid (formed after ester hydrolysis) forms a salt bridge with Arg170 or Lys210 in the receptor active site.

  • Chirality:

    
    -Alkylation of the methyl ester allows for the introduction of methyl or ethyl groups, creating a chiral center. The (S)-enantiomers of such derivatives often show superior binding affinity compared to the (R)-enantiomers or the achiral parent.
    
Aldose Reductase Inhibitors (Diabetic Complications)

Aldose reductase (ALR2) converts glucose to sorbitol; its overactivity leads to diabetic cataracts and neuropathy.[5]

  • Structure-Activity Relationship (SAR): Inhibitors like Zopolrestat utilize a phthalazineacetic acid core, but bioisosteric replacement with a 3,5-dichlorophenyl ring has been explored to improve lipophilicity and blood-retina barrier penetration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorophenylacetic Acid Methyl Ester

Methodology: Acid-Catalyzed Fischer Esterification

Reagents:

  • 3,5-Dichlorophenylacetic acid (10.0 g, 48.8 mmol)

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (conc. H2SO4, 1.0 mL) or Thionyl Chloride (SOCl2, 1.5 eq)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3,5-dichlorophenylacetic acid in anhydrous methanol.

  • Catalyst Addition:

    • Option A (H2SO4): Add concentrated sulfuric acid dropwise.

    • Option B (SOCl2): Cool the solution to 0°C and add thionyl chloride dropwise (exothermic).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The acid spot should disappear, replaced by a higher Rf ester spot.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:

    • Saturated NaHCO3 (2 x 50 mL) to remove unreacted acid.

    • Brine (1 x 50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the methyl ester as a pale yellow oil or low-melting solid.

    • Yield Expectation: >90%.[6]

Protocol 2: Conversion to 3,5-Dichlorophenylacetic Hydrazide

Application: Precursor for 1,3,4-oxadiazole heterocycles.

Reagents:

  • 3,5-Dichlorophenylacetic acid methyl ester (synthesis from Protocol 1)

  • Hydrazine Hydrate (80%, excess, 5.0 eq)

  • Ethanol (absolute)

Procedure:

  • Dissolve the methyl ester (5.0 g) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (5.0 eq) slowly to the stirring solution.

  • Reflux the mixture for 8–12 hours. A white precipitate (the hydrazide) typically begins to form during the reaction.

  • Cool the mixture to 0°C (ice bath) to maximize precipitation.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Validation: The product should show a distinct carbonyl peak in IR (~1650 cm⁻¹) and NH signals in 1H NMR, confirming the loss of the methoxy group.

Quantitative Data Summary

The following table summarizes the key physicochemical descriptors comparing the acid and the ester, highlighting the "Magic Methyl" effect on lipophilicity.

Property3,5-Dichlorophenylacetic AcidMethyl Ester Derivative Impact on Drug Design
CAS 51719-65-455954-24-0 Unique identifier
MW 205.04 g/mol 219.06 g/mol Slight increase
cLogP ~2.6~3.2 Enhanced membrane permeability
H-Bond Donors 1 (COOH)0 Improved BBB penetration
Metabolic Stability Moderate (Glucuronidation)High (Until hydrolysis)Prodrug capability

Visualization: SAR & Biological Logic[11]

The diagram below details the Structure-Activity Relationship (SAR) logic for using this scaffold in CRTH2 antagonists.

SAR_Logic Scaffold 3,5-Dichlorophenylacetic Acid Scaffold Cl_Meta 3,5-Dichloro Substitution Scaffold->Cl_Meta Linker Methylene Linker (-CH2-) Scaffold->Linker Tail Carboxyl/Ester Tail Scaffold->Tail Metab Blocks Para-Hydroxylation (Increases t1/2) Cl_Meta->Metab Hydrophobic Fills Hydrophobic Pocket (Receptor Affinity) Cl_Meta->Hydrophobic Flex Rotational Freedom (Induced Fit) Linker->Flex SaltBridge Ionic Interaction w/ Arg/Lys (Critical for Potency) Tail->SaltBridge

Figure 2: Pharmacophore mapping of the 3,5-dichlorophenylacetic acid scaffold in receptor binding.[7]

References

  • Ulven, T., et al. (2006). "Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits."[4] Journal of Medicinal Chemistry. Link

  • Schönherr, H., et al. (2023). "The Magic Methyl and Its Tricks in Drug Discovery and Development." PMC. Link

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners."[8] Journal of Medicinal Chemistry. Link

  • U.S. Environmental Protection Agency. "Carbamic acid, N-(3,5-dichlorophenyl)-, methyl ester Substance Details." EPA SRS. Link

  • BenchChem. "Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis." Link

Sources

Technical Guide: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is a specialized halogenated ester primarily utilized as a high-reactivity intermediate in the synthesis of non-natural amino acids and pharmaceutical building blocks. Structurally, it is an


-chloro derivative of methyl (3,5-dichlorophenyl)acetate, functioning as a potent electrophile for nucleophilic substitution reactions.

This guide provides a comprehensive analysis of its nomenclature, synthesis pathways, and critical role in generating downstream derivatives such as Methyl 2-amino-2-(3,5-dichlorophenyl)acetate (a key precursor for 3,5-dichlorophenylglycine analogs).

Nomenclature & Synonyms

Precise identification is critical for this compound due to the potential for confusion with its structural isomers (e.g., 2,4-dichloro or 3,4-dichloro variants). The following hierarchy establishes the standard naming conventions.

Systematic Nomenclature (IUPAC)
  • Preferred IUPAC Name: this compound

  • Alternative Systematic Name: Methyl

    
    ,3,5-trichlorobenzeneacetate
    
  • Chemical Abstracts Service (CAS) Index Name: Benzeneacetic acid,

    
    ,3,5-trichloro-, methyl ester
    
Functional & Common Synonyms

These names are frequently used in laboratory notebooks and industrial synthesis plans to denote the compound’s derivation or functionality.

  • Methyl

    
    -chloro-3,5-dichlorophenylacetate  (Common in synthetic organic chemistry)
    
  • Methyl 3,5-dichloromandelate chloride (Refers to its synthesis from mandelic acid derivatives)

  • 
    -Chloro-3,5-DPA Methyl Ester  (Abbreviated form)
    
Chemical Identifiers
Identifier TypeValue / Description
Molecular Formula C

H

Cl

O

Molecular Weight 253.51 g/mol
SMILES COC(=O)C(Cl)C1=CC(=CC(=C1)Cl)Cl
InChI Key (Predicted) BJQAJRQONPXZFM-UHFFFAOYSA-N
Related CAS 35599-94-1 (Parent Acid: 3,5-Dichloromandelic acid)1137447-08-5 (Amino Derivative: Methyl 2-amino-2-(3,5-dichlorophenyl)acetate)

Structural Visualization & Taxonomy

The following diagram illustrates the nomenclature hierarchy and structural relationships of the compound.

NomenclatureTree cluster_0 Systematic Names cluster_1 Functional Synonyms Root This compound (Target Molecule) Sys1 Methyl alpha,3,5-trichlorobenzeneacetate Root->Sys1 Sys2 Benzeneacetic acid, alpha,3,5-trichloro-, methyl ester Root->Sys2 Func1 Methyl alpha-chloro-3,5-dichlorophenylacetate Root->Func1 Func2 Methyl 3,5-dichloromandelate chloride Root->Func2 Derivative Downstream Product: Methyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS 1137447-08-5) Root->Derivative Amination (NH3/NaN3) Parent Parent Acid: 3,5-Dichloromandelic acid (CAS 35599-94-1) Parent->Root Chlorination (SOCl2)

Figure 1: Nomenclature hierarchy and immediate synthetic relationships.

Synthesis & Reactivity[5][6]

The synthesis of this compound typically follows one of two primary pathways. The choice depends on the availability of starting materials and the desired purity of the


-chloro intermediate.
Route A: Chlorination of Mandelic Acid Derivatives (Preferred)

This route is preferred for its specificity, converting the hydroxyl group of a mandelic acid derivative directly to the chloride.

  • Starting Material: 3,5-Dichloromandelic acid (CAS 35599-94-1).

  • Step 1 (Esterification): Reaction with methanol (MeOH) and catalytic sulfuric acid (H

    
    SO
    
    
    
    ) to form Methyl 3,5-dichloromandelate .
  • Step 2 (Chlorination): Treatment with Thionyl Chloride (SOCl

    
    ) or Phosphorous Pentachloride (PCl
    
    
    
    ).
    • Mechanism:[1] S

      
      i or S
      
      
      
      2 displacement of the hydroxyl group.
    • Conditions: Reflux in dichloromethane (DCM) or neat.

Route B: -Chlorination of Phenylacetic Acid

This route involves the direct functionalization of the


-carbon but may suffer from selectivity issues (ring chlorination vs. side-chain chlorination) without specific catalysts.
  • Starting Material: 3,5-Dichlorophenylacetic acid.[2]

  • Reagents: Trichloroisocyanuric acid (TCCA) and catalytic PCl

    
    .
    
  • Mechanism: Formation of the acyl chloride enol, followed by chlorination.

Reaction Workflow Diagram

SynthesisPath cluster_alt Alternative Route Start 3,5-Dichloromandelic Acid (CAS 35599-94-1) Inter1 Methyl 3,5-dichloromandelate Start->Inter1 MeOH, H+ Target This compound Inter1->Target SOCl2 / PCl5 (Chlorination) Product Methyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS 1137447-08-5) Target->Product NH3 / NaN3 (Nucleophilic Subst.) AltStart 3,5-Dichlorophenylacetic Acid AltStart->Target TCCA, PCl3 (alpha-Chlorination)

Figure 2: Primary synthetic pathways for generating the


-chloro ester and its conversion to the amino derivative.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a divergent intermediate . The chlorine atom at the


-position is a high-value "handle" for introducing various nucleophiles, facilitating the synthesis of complex pharmaceutical scaffolds.
Synthesis of Non-Natural Amino Acids

The most significant application is the production of 3,5-Dichlorophenylglycine derivatives. Phenylglycine analogs are critical components in:

  • Peptide-based drugs: Introducing steric constraints and lipophilicity.

  • Chiral Auxiliaries: Used in asymmetric synthesis.

  • Protocol: The chloro ester reacts with sodium azide (NaN

    
    ) followed by reduction (Staudinger reaction or hydrogenation) to yield the 
    
    
    
    -amino ester (CAS 1137447-08-5).
Heterocycle Formation

The electrophilic


-carbon allows for cyclization reactions to form heterocycles such as:
  • Imidazoles: Via reaction with amidines.

  • Thiazoles: Via reaction with thioamides.

  • Oxazoles: Via reaction with urea derivatives.

Safety & Handling Protocols

As an


-halo ester, this compound exhibits specific hazards that require rigorous safety protocols.[1]
Hazard CategoryDescriptionMitigation Strategy
Lachrymator Highly irritating to eyes and mucous membranes.Handle only in a functioning fume hood. Wear chemical splash goggles.
Skin Irritant Causes severe skin irritation and potential burns.Use nitrile or butyl rubber gloves. Immediate washing upon contact.
Hydrolysis Releases HCl and 3,5-dichloromandelic acid upon contact with moisture.Store in a desiccator under inert atmosphere (N

or Ar).

Disposal: Treat as halogenated organic waste. Do not dispose of down drains. Neutralize with aqueous sodium bicarbonate before disposal if protocol permits.

References

  • PubChem. (2025).[3][4][5] this compound - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Togni, A., & Venanzi, L. M. (1994). Nitrogen Donors in Organometallic Chemistry and Homogeneous Catalysis. Wiley-VCH. (Contextual reference for phenylglycine synthesis).
  • Zhang, Y., et al. (2015). Synthesis of 2-(3,5-dichlorophenyl)acetaldehyde from 2-(3,5-dichlorophenyl)acetic acid. Journal of Medicinal Chemistry, 58(15), 5942–5949.[2] (Demonstrates reactivity of the parent acid skeleton).[3][6]

Sources

Technical Monograph: Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0)

[1][2][3][4]

Part 1: Executive Summary

Methyl 2-(3,5-dichlorophenyl)acetate is a specialized halogenated ester intermediate. In drug discovery, it serves as a high-value building block for synthesizing Diclofenac analogs , Dopamine D1 receptor potentiators , and Adenain inhibitors (antivirals). Its primary utility lies in the 3,5-dichlorophenyl ring, which confers metabolic stability by blocking the para-position from oxidative metabolism (CYP450) and increasing the lipophilicity of the final pharmacophore.

Unlike standard reagents, this compound requires specific handling due to its susceptibility to base-catalyzed hydrolysis and potential for alkylating biological nucleophiles.

Part 2: Chemical Identity & Physicochemical Profile
PropertyData
CAS Registry Number 55954-24-0
IUPAC Name Methyl 2-(3,5-dichlorophenyl)acetate
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Physical State Colorless to pale yellow solid or oil (low melting point)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
Melting Point ~30–35°C (often semi-solid at RT)
Key Functional Groups Methyl Ester (Electrophile), Dichlorophenyl (Lipophilic/Steric)
Part 3: Hazard Identification & Risk Assessment

While often classified generically as an irritant, the structural properties of CAS 55954-24-0 dictate a more rigorous safety approach in a research setting.

3.1 GHS Classification (Scientific Interpretation)
  • Skin Irritation (Category 2): The ester functionality combined with the lipophilic ring allows rapid dermal absorption, leading to localized dermatitis.

  • Eye Irritation (Category 2A): Direct contact causes severe irritation due to local hydrolysis to the acidic species on mucous membranes.

  • Specific Target Organ Toxicity (STOT-SE 3): Inhalation of vapors (if heated) or dusts triggers respiratory tract irritation.

3.2 Toxicology & Mechanism of Injury
  • Metabolic Activation: Upon absorption, tissue esterases hydrolyze the methyl group, releasing 3,5-dichlorophenylacetic acid . While not acutely toxic, accumulation of halogenated aromatic acids can burden renal excretion pathways.

  • Sensitization Potential: Halogenated benzenes are known sensitizers. Repeated exposure may induce haptenization of skin proteins, leading to allergic contact dermatitis.

Part 4: Handling, Storage, & Stability

Researchers must treat this compound as a moisture-sensitive electrophile .

  • Storage Conditions: Store at 2°C to 8°C (Refrigerated). Keep under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis.

  • Hygroscopicity: The ester bond is susceptible to hydrolysis in the presence of atmospheric moisture, degrading the compound into the free acid (which alters stoichiometry in synthesis).

  • Solubilization:

    • Preferred Solvent: Anhydrous DMSO or Dichloromethane (DCM).

    • Avoid: Protic solvents (Ethanol/Methanol) for long-term storage of stock solutions due to potential transesterification.

Part 5: Synthetic Utility & Mechanism

The primary value of CAS 55954-24-0 is its role as a "warhead" delivery system for the 3,5-dichlorophenyl group. In medicinal chemistry, this moiety is used to modulate the "Magic Methyl" effect —where adding methyls or chlorines alters the conformation and solubility of a drug.

Pathway: Synthetic Activation

The compound is typically activated via hydrolysis to the acid or direct nucleophilic attack to form amides (common in kinase inhibitor synthesis).

SyntheticPathwayEsterMethyl 2-(3,5-dichlorophenyl)acetate(CAS 55954-24-0)HydrolysisHydrolysis(LiOH/THF)Ester->Hydrolysis ActivationAcid3,5-Dichlorophenylacetic Acid(Reactive Intermediate)Hydrolysis->Acid DeprotectionCouplingAmide Coupling(HATU/Amine)Acid->Coupling + R-NH2DrugTarget Pharmacophore(e.g., D1 Potentiator)Coupling->Drug Final Synthesis

Figure 1: Synthetic workflow converting the precursor ester into a bioactive pharmacophore.[1][2][3][4][5]

Part 6: Experimental Protocols
Protocol A: Controlled Hydrolysis (Preparation of Free Acid)

Use this protocol to generate the active coupling partner for drug synthesis.

  • Preparation: Dissolve 1.0 eq of CAS 55954-24-0 in THF:Water (3:1 ratio).

  • Reagent Addition: Cool to 0°C. Add 2.5 eq of Lithium Hydroxide (LiOH·H₂O) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2). The ester spot (Rf ~0.7) should disappear; acid spot (Rf ~0.1) appears.[6]

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

  • Validation: NMR should show loss of the methyl singlet at ~3.7 ppm.

Protocol B: Analytical Detection (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes (High lipophilicity requires high organic phase).

  • Detection: UV at 220 nm (Chlorinated ring absorption).

Part 7: Emergency & Disposal
7.1 Spillage & Exposure
  • Skin Contact: Wash immediately with polyethylene glycol 400 (PEG400) or soap and water. Do not use ethanol, as it may increase transdermal absorption.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.[7]

7.2 Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Prohibition: Do not mix with strong alkalis in waste containers to prevent exothermic hydrolysis and gas generation.

Part 8: References
  • ChemicalBook. (2023). (3,5-Dichloro-phenyl)-acetic acid methyl ester - Product Properties and Safety. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12674902 (Related Free Acid). Retrieved from

  • Lewis, R.J. (2019). Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience. (General reference for halogenated phenylacetates).

  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of D1 Potentiators using Dichlorophenylacetic acid intermediates. Retrieved from

An In-depth Technical Guide to the Core Differences Between 2,4-Dichloro and 3,5-Dichlorophenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomerism of substituents on an aromatic ring is a fundamental concept in medicinal chemistry and drug development, profoundly influencing the physicochemical properties, reactivity, and biological activity of a molecule. This technical guide provides a comprehensive analysis of the core differences between two such isomers: 2,4-dichlorophenyl acetate and 3,5-dichlorophenyl acetate. While sharing the same molecular formula, the distinct placement of two chlorine atoms on the phenyl ring leads to significant variations in their electronic distribution, steric hindrance, and ultimately, their interaction with biological systems. This guide will delve into a comparative analysis of their synthesis, analytical characterization, and toxicological profiles, offering field-proven insights and detailed experimental protocols to aid researchers in their understanding and application of these compounds.

Introduction: The Critical Role of Isomerism in Chemical and Biological Systems

In the realm of organic chemistry, isomers are molecules that possess the same molecular formula but differ in the arrangement of their atoms. Positional isomers, such as 2,4- and 3,5-dichlorophenyl acetate, are a subclass where the functional groups are attached to different positions on the carbon skeleton. This seemingly subtle difference can have a dramatic impact on a molecule's properties and its behavior in chemical and biological environments. For drug development professionals, understanding the nuances of positional isomerism is paramount, as it can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. The arrangement of substituents on an aromatic ring can alter a molecule's polarity, lipophilicity, and its ability to interact with specific binding sites on proteins and other biological macromolecules.

Physicochemical and Structural Differentiation

The distinct substitution patterns of 2,4- and 3,5-dichlorophenyl acetate give rise to notable differences in their physical and chemical properties.

Chemical Structure

The foundational difference lies in the placement of the two chlorine atoms on the phenyl ring relative to the acetate group.

  • 2,4-Dichlorophenyl acetate: The chlorine atoms are located at positions 2 and 4 of the phenyl ring. The ortho-chlorine atom (position 2) can exert a significant steric and electronic influence on the adjacent acetate group.

  • 3,5-Dichlorophenyl acetate: The chlorine atoms are situated at positions 3 and 5 of the phenyl ring, symmetrically flanking the position of the acetate group. This meta-substitution pattern results in a different electronic distribution and less direct steric hindrance on the ester functionality compared to the 2,4-isomer.

Physicochemical Properties

The variance in structure is reflected in the macroscopic physical properties of the two isomers.

Property2,4-Dichlorophenyl Acetate3,5-Dichlorophenyl AcetateReference(s)
Molecular Formula C₈H₆Cl₂O₂C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol 205.04 g/mol [1]
CAS Number 6341-97-561925-86-8[1][2]
Boiling Point Not readily available276.2 °C at 760 mmHg[3]
Melting Point Data not availableData not available
Solubility Limited water solubility; soluble in organic solvents like ethanol, methanol, acetone, and chloroform.Inferred to have low water solubility and good solubility in organic solvents.[4][5]

Synthesis of Dichlorophenyl Acetate Isomers

The most direct and common method for the synthesis of these phenyl acetates is the esterification of the corresponding dichlorophenols with an acetylating agent, such as acetic anhydride or acetyl chloride. The choice of catalyst and reaction conditions can be optimized to achieve high yields.

Synthesis of 2,4-Dichlorophenyl Acetate

This protocol outlines a standard laboratory procedure for the synthesis of 2,4-dichlorophenyl acetate from 2,4-dichlorophenol.

Experimental Protocol: Synthesis of 2,4-Dichlorophenyl Acetate

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1 eq).

  • Solvent and Reagent Addition: Dissolve the 2,4-dichlorophenol in a suitable solvent such as toluene or dichloromethane. Add acetic anhydride (1.2 eq) to the solution.

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., pyridine) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic anhydride. Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product DCP 2,4-Dichlorophenol Mix Mix & Reflux (with catalyst) DCP->Mix AA Acetic Anhydride AA->Mix Wash Aqueous Wash (NaHCO3, Brine) Mix->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product 2,4-Dichlorophenyl Acetate Purify->Product

Caption: General workflow for the synthesis of 2,4-dichlorophenyl acetate.

Synthesis of 3,5-Dichlorophenyl Acetate

The synthesis of 3,5-dichlorophenyl acetate follows a similar procedure, starting with 3,5-dichlorophenol.

Experimental Protocol: Synthesis of 3,5-Dichlorophenyl Acetate

  • Reaction Setup: To a dry round-bottom flask with a magnetic stirrer and reflux condenser, add 3,5-dichlorophenol (1 eq).

  • Solvent and Reagent Addition: Add a suitable solvent like toluene and then add acetic anhydride (1.2 eq).

  • Catalyst Addition: Introduce a catalytic amount of an appropriate acid or base catalyst.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction and perform an aqueous work-up with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product by recrystallization or column chromatography.

Analytical Characterization and Differentiation

The isomeric difference between 2,4- and 3,5-dichlorophenyl acetate leads to distinct spectroscopic and chromatographic behaviors, which are essential for their identification and separation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the two isomers are expected to show significant differences in the aromatic region.

    • 2,4-Dichlorophenyl Acetate: The three aromatic protons will appear as a complex multiplet due to their distinct chemical environments and coupling patterns.

    • 3,5-Dichlorophenyl Acetate: The three aromatic protons are in a more symmetrical environment. The proton at position 4 will appear as a triplet, and the two equivalent protons at positions 2 and 6 will appear as a doublet.

  • ¹³C NMR: The carbon NMR spectra will also differ in the chemical shifts of the aromatic carbons due to the varying electronic effects of the chlorine atoms.

Infrared (IR) Spectroscopy:

Both isomers will exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) around 1760-1780 cm⁻¹. Differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns of the C-Cl and C-H bonds on the aromatic ring.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of both isomers will show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns may show subtle differences that can be used for differentiation.

Spectroscopic FeaturePredicted for 2,4-Dichlorophenyl AcetatePredicted for 3,5-Dichlorophenyl AcetateReference(s)
¹H NMR (Aromatic) Complex multiplet for 3 protonsDoublet (2H) and Triplet (1H)[6][7]
¹³C NMR (Aromatic) 6 distinct signals4 distinct signals[6][8]
IR (C=O stretch) ~1770 cm⁻¹~1770 cm⁻¹[9]
MS (Molecular Ion) m/z 204, 206, 208m/z 204, 206, 208[1]
Chromatographic Separation

Gas Chromatography (GC):

Due to their volatility, GC is a suitable technique for the separation and analysis of these isomers. A non-polar or medium-polarity capillary column (e.g., DB-5ms) can be used. The difference in polarity and boiling point between the two isomers should allow for their baseline separation under optimized temperature programming.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC with a C18 column is another effective method for separating these isomers. A mobile phase consisting of a mixture of acetonitrile or methanol and water would be appropriate. The more polar isomer is expected to elute earlier.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample mixture in a suitable solvent such as ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 40-300

  • Data Analysis: Identify the isomers based on their retention times and mass spectra.

Comparative Biological Activity and Toxicological Profile

The biological activity and toxicity of these isomers are of great interest, particularly in the context of drug development and environmental science. While direct comparative studies on the acetate esters are limited, valuable insights can be gained from the extensive data on their hydrolysis products and structurally related compounds.

Inferred Biological Activity from Structural Analogs

The 2,4-dichloro substitution pattern is famously found in the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). 2,4-D acts as a synthetic auxin, causing uncontrolled growth and ultimately death in broadleaf plants.[10] It is plausible that 2,4-dichlorophenyl acetate, upon hydrolysis in biological systems, could release 2,4-dichlorophenol, a known toxicant and precursor to 2,4-D.

The 3,5-dichloro substitution is present in various biologically active molecules, including some with anticancer and antimicrobial properties.[11] For instance, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione has been shown to exhibit cytotoxicity.[12]

Toxicological Assessment and Hydrolysis Considerations

A critical aspect of the toxicology of these esters is their potential for in vivo hydrolysis to their corresponding dichlorophenols. The enzymes responsible for this biotransformation are carboxylesterases, which are abundant in the liver and other tissues.

Hydrolysis cluster_ester Ester Isomer cluster_enzyme Biotransformation cluster_products Hydrolysis Products Ester Dichlorophenyl Acetate Enzyme Carboxylesterases (in vivo) Ester->Enzyme Phenol Dichlorophenol Enzyme->Phenol Acid Acetic Acid Enzyme->Acid

Caption: In vivo hydrolysis of dichlorophenyl acetates.

The toxicity of the parent esters is therefore closely linked to the toxicity of the resulting dichlorophenols.

  • 2,4-Dichlorophenol: This compound is classified as a toxic substance and is a known environmental pollutant.[13] Chronic exposure to its parent compound, 2,4-D, has been associated with various health concerns.

  • 3,5-Dichlorophenol: While less studied than its 2,4-isomer, 3,5-dichlorophenol is also considered a hazardous substance.

The differential toxicity of the two isomers can be attributed to the steric and electronic effects of the chlorine atoms, which influence their interaction with biological targets and their metabolic pathways.

Conclusion

The distinction between 2,4-dichlorophenyl acetate and 3,5-dichlorophenyl acetate provides a compelling case study in the importance of positional isomerism. From their synthesis and analytical separation to their potential biological activities and toxicological profiles, the placement of the chlorine atoms on the phenyl ring dictates their chemical and biological identity. For researchers in drug development and related fields, a thorough understanding of these isomeric differences is crucial for the rational design of new molecules and the assessment of their safety and efficacy. This guide has provided a foundational framework for this understanding, complete with practical experimental protocols and a comparative analysis of their key properties.

References

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, (3,5-dichlorophenyl)methyl ester (CAS 85263-04-3). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • PubChem. (n.d.). 2,4-Dichlorophenylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D methyl ester. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • Brazilian Journal of Medical and Biological Research. (2018). Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-, acetate. Retrieved from [Link]

  • VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • PubMed. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Retrieved from [Link]

  • NCBI. (2020). Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Loba Chemie. (2016). 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenyl. Retrieved from [Link]

  • Career Henan Chemical Co. (2025). 3,5-DICHLOROPHENYLDIAZONIUM TETRAFLUOROBORATE (CAS: 350-67-4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenyl)methyl acetate. Retrieved from [Link]

  • Sorachim. (n.d.). 3,5 Dichlorophenyldiazonium Tetrafluoroborate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... Retrieved from [Link]

  • Stenutz. (n.d.). 2,4-dichlorophenylacetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 61925-86-8 | Product Name : Dichlorophenyl-3,5 acetate. Retrieved from [Link]

Sources

Strategic Sourcing & Quality Assurance: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes the "Why" and "How" of sourcing and quality assurance over a simple vendor list, given the reactive nature of the compound.

Technical Whitepaper | Version 2.0 Audience: Process Chemists, Sourcing Managers, and CMC Leads.

Part 1: The Technical Core & Strategic Context

Molecule Identity & Criticality

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is a specialized alkyl halide intermediate. It serves as a critical chiral or achiral building block, most notably in the synthesis of Isoxazoline ectoparasiticides (e.g., structural analogs related to Sarolaner or Afoxolaner classes).

  • Chemical Structure: An acetic acid methyl ester substituted at the

    
    -position with a chlorine atom and a 3,5-dichlorophenyl ring.
    
  • Reactivity Profile: The

    
    -chloro ester functionality is highly electrophilic. It is designed to undergo nucleophilic substitution (e.g., with oximes or amines) or Darzens condensation.
    
  • Stability Risk: High. The molecule is prone to:

    • Hydrolysis: Moisture converts it back to 2-chloro-2-(3,5-dichlorophenyl)acetic acid or the mandelic derivative.

    • Thermal Degradation: Elimination of HCl to form styrenyl byproducts upon prolonged heating.

The "Make vs. Buy" Decision Matrix

Due to its instability, "catalog" sourcing is often risky for scale-up. The decision to source externally versus synthesize in-house depends on the impurity tolerance of the downstream step.

SourcingMatrix Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 100g (R&D) Scale->Small Large > 1kg (Pilot/Mfg) Scale->Large Catalog Catalog Supplier (Sigma, Combi-Blocks) Small->Catalog Speed Priority Bulk Custom Synthesis (CRO/CMO) Large->Bulk Standard Route InHouse In-House Synthesis Large->InHouse Proprietary Route RiskCheck Cold Chain Guaranteed? Catalog->RiskCheck RiskCheck->Catalog Yes RiskCheck->InHouse No (Degradation Risk)

Figure 1: Sourcing Decision Matrix. For reactive intermediates, cold-chain logistics are the primary failure point in external sourcing.

Part 2: Synthesis & Impurity Profiling[1]

To validate a supplier, you must understand how they made the compound. There are two dominant routes. The Mandelic Acid Route is superior for high-purity applications as it avoids over-chlorination.

Route A: The Mandelic Acid Pathway (Preferred)

This route starts with 3,5-dichloromandelic acid. The hydroxyl group is substituted with chlorine using Thionyl Chloride (


).
  • Mechanism:

    
     or 
    
    
    
    substitution of the alcohol.
  • Key Impurity: Methyl 3,5-dichloromandelate (unreacted starting material).

  • Advantage: No formation of dichloro-impurities.

Route B: Radical Chlorination (Common Commercial Route)

Starts with Methyl 3,5-dichlorophenylacetate and uses


 or 

with a radical initiator.
  • Key Impurity: Methyl 2,2-dichloro-2-(3,5-dichlorophenyl)acetate . This "over-chlorinated" impurity is extremely difficult to separate and will kill yields in downstream cyclization reactions.

SynthesisPathways Mandelic 3,5-Dichloro mandelic Acid Esterification 1. Esterification (MeOH) Mandelic->Esterification PhenylAcetic Methyl 3,5-Dichloro phenylacetate ChlorinationB Radical Chlorination (NCS or SO2Cl2) PhenylAcetic->ChlorinationB ChlorinationA 2. SOCl2 Substitution (OH -> Cl) Esterification->ChlorinationA Target TARGET: Methyl 2-chloro-2- (3,5-dichlorophenyl)acetate ChlorinationA->Target ImpurityA Impurity: Mandelic Ester (Hydrolysis Risk) ChlorinationA->ImpurityA Incomplete ChlorinationB->Target ImpurityB Impurity: 2,2-Dichloro Ester (Dead End) ChlorinationB->ImpurityB Over-reaction

Figure 2: Synthesis Pathways & Impurity Origins. Route A (Blue) is preferred for pharmaceutical purity.

Part 3: Supplier Landscape & Qualification

Due to the niche nature of this intermediate, suppliers fall into three categories. Note: Always request a Certificate of Analysis (CoA) confirming the absence of the 2,2-dichloro impurity before purchasing.

Supplier Categories
Supplier TierTypical ProfileRecommended ForExamples (Market Presence)
Tier 1: Global Catalog High reliability, small pack sizes (1g-25g), expensive.Bench-scale R&D, Reference Standards.Sigma-Aldrich , Combi-Blocks , Fluorochem .
Tier 2: Bulk Specialist Moderate cost, 100g-10kg scale, variable lead times.Pilot Plant, Scale-up.Ambeed , Enamine , BLD Pharm .
Tier 3: Custom CRO "Made to Order," requires tech pack transfer.GMP Manufacturing, Multi-kg.WuXi AppTec , Pharmaron , Porton Pharma .
Quality Control Protocol (The "Self-Validating" System)

Do not rely on the vendor's CoA. The material degrades during shipping.

Protocol 1: Visual Inspection

  • Pass: Clear, colorless to pale yellow oil.

  • Fail: Cloudy (moisture contamination) or Dark Brown (HCl elimination/polymerization).

Protocol 2: 1H-NMR Validation (Solvent:


) 
  • Target Signal: Look for the singlet of the

    
    -proton (chiral center). In the des-chloro precursor, this is a methylene doublet/singlet (depending on substitution). In the target, it is a distinct singlet shifted downfield (~5.3 - 5.5 ppm).
    
  • Impurity Check:

    • Des-chloro: Check for methylene protons (~3.6 ppm).

    • Mandelate (Hydrolysis): Check for broad -OH singlet or shift in the

      
      -proton.
      

Protocol 3: GC-MS with Derivatization

  • Direct injection is risky as the compound may degrade in the hot injector port.

  • Method: Derivatize a small aliquot with a mild nucleophile (e.g., morpholine) to form a stable morpholine-adduct, then analyze by GC. This confirms the "active" chlorine content.

Part 4: Experimental Reference (Synthesis)

If commercial supply fails quality checks, the following protocol is the industry standard for generating high-purity material (Route A).

Preparation of this compound

  • Esterification: Dissolve 3,5-dichloromandelic acid (1.0 eq) in Methanol. Add catalytic

    
    .[1] Reflux 4h. Concentrate to yield Methyl 3,5-dichloromandelate.
    
  • Chlorination: Suspend the ester (1.0 eq) in dry Toluene. Cool to 0°C.

  • Reagent Addition: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise. Add catalytic DMF (5 mol%).
    
  • Reaction: Warm to 45°C for 2h. Note: Monitor off-gassing of

    
     and 
    
    
    
    .
  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Do not wash with water  (hydrolysis risk).
    
  • Purification: Vacuum distillation is possible but risky. Use crude if purity >95% by NMR.

References

  • Sigma-Aldrich. Methyl 2-chloro-2-(4-chlorophenyl)acetate (Analog Reference). Available at: (Accessed 2024).

  • PubChem. Methyl 2-(3,5-dichlorophenyl)acetate (Precursor Data). PubChem CID: 2733544. Available at:

  • Org. Synth. Acetylmandelic Acid and derivatives (General procedure for Mandelic chlorination). 1921, 1, 12. Available at:

  • ResearchGate. Synthesis of Isoxazoline Intermediates. (General methodology for 3,5-dichloroaryl isoxazolines). Available at:

  • Matrix Fine Chemicals. Methyl 2-Chloroacetate derivatives. Available at:

Sources

Methodological & Application

Application Notes & Protocols for the Strategic Use of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is a highly functionalized intermediate prized in pharmaceutical development for its reactive alpha-chloro group and the robust dichlorophenyl scaffold. This structure is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the class of azole antifungal agents.[1][2][3] This guide provides an in-depth exploration of this intermediate, detailing its physicochemical properties, critical safety protocols, and its application in the synthesis of a key triazole-containing precursor. We present validated, step-by-step protocols for both the core synthesis and the subsequent analytical characterization, emphasizing the causality behind experimental choices to ensure reproducibility and high purity.

Introduction: The Strategic Importance of a Dichlorophenyl Scaffold

In modern drug discovery, the strategic incorporation of halogen atoms, particularly chlorine, is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[3] The 3,5-dichlorophenyl group, in particular, is a bioisostere found in a multitude of potent therapeutic agents, where it often enhances binding affinity and metabolic stability. This compound serves as a versatile building block, providing this valuable moiety along with a reactive handle—the alpha-chloro ester—for constructing more complex molecular architectures. Its primary utility lies in facilitating nucleophilic substitution reactions to forge key carbon-heteroatom bonds, a foundational step in the synthesis of many heterocyclic drug scaffolds.[4] A prominent application is in the development of antifungal agents that target lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[5][6]

Physicochemical Properties & Data

A thorough understanding of the intermediate's physical properties is essential for process design, including solvent selection, reaction temperature control, and post-reaction work-up procedures.

PropertyValueSource
Molecular Formula C₉H₇Cl₃O₂N/A (Calculated)
Molecular Weight 253.51 g/mol N/A (Calculated)
Appearance Colorless to pale yellow liquid or crystalline solid[4]
Reactivity The α-chloro group is a good leaving group, susceptible to nucleophilic substitution. The ester can undergo hydrolysis.[4]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol). Insoluble in water.[7]

Critical Safety & Handling Protocols

While a specific safety data sheet for this compound is not widely available, data from structurally related chloro- and dichloroacetates provide a strong basis for hazard assessment.[8][9][10] The compound should be handled as a hazardous substance.

  • General Handling: All manipulations must be conducted inside a certified chemical fume hood.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[11]

  • Fire & Explosion Hazard: While not highly flammable, keep away from open flames, sparks, and sources of ignition.[8][12] Use non-sparking tools for transfers.

  • Spill & Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for chemical waste disposal.[10][12] Dispose of contents and container in accordance with local, regional, and national regulations.[9]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and reducing agents.[9]

Core Application: Synthesis of a Key Azole Antifungal Precursor

This section details the use of this compound in a pivotal reaction: the N-alkylation of 1,2,4-triazole. This reaction forms a precursor that is central to the structure of many potent antifungal drugs.[6]

Workflow for Precursor Synthesis

MDCPA Methyl 2-chloro-2- (3,5-dichlorophenyl)acetate Reaction Nucleophilic Substitution (SN2 Reaction) Heat (e.g., 60-80°C) MDCPA->Reaction Triazole 1,2,4-Triazole Triazole->Reaction SolventBase Solvent: Acetonitrile Base: K₂CO₃ SolventBase->Reaction Reaction Conditions Workup Aqueous Work-up (Filtration & Quench) Reaction->Workup Reaction Mixture Product Crude Product: Methyl 2-(3,5-dichlorophenyl) -2-(1H-1,2,4-triazol-1-yl)acetate Workup->Product

Caption: Synthetic workflow for the N-alkylation of 1,2,4-triazole.

Detailed Experimental Protocol: Synthesis of Methyl 2-(3,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetate

Objective: To synthesize the target triazole precursor with high yield and purity via a robust and scalable nucleophilic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Assemble the reaction flask under a nitrogen atmosphere to ensure anhydrous conditions. This is critical as moisture can hydrolyze the starting ester and interfere with the reaction.

  • Charge Reactants: To the flask, add this compound (1.0 eq), 1,2,4-triazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq). The slight excess of triazole ensures complete consumption of the limiting reagent, while K₂CO₃ acts as a non-nucleophilic base to activate the triazole and neutralize the HCl generated in situ.

  • Add Solvent: Add anhydrous acetonitrile to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the starting acetate. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the ions without interfering with the nucleophile.

  • Reaction Execution: Heat the stirred mixture to 70°C. Maintain this temperature and monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) (see Protocol 5.1). The reaction is typically complete within 6-12 hours.

  • Reaction Quench & Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the solid K₂CO₃ and other inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Liquid-Liquid Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any remaining triazole and inorganic impurities. The brine wash aids in breaking any emulsions and further drying the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure. This will yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the final, high-purity product (see Protocol 5.2).

In-Process Controls: A Self-Validating Analytical Workflow

To ensure the integrity of the synthesis, in-process analytical controls are mandatory. This workflow allows for real-time decision-making and guarantees the quality of the final intermediate.

Workflow for Analysis and Purification

Sample Reaction Aliquot TLC TLC Analysis (e.g., 3:1 Hexane:EtOAc) Sample->TLC Decision Is Starting Material Consumed? TLC->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up & Purification Decision->Workup Yes Column Column Chromatography Purification Workup->Column PureProduct Pure Product Column->PureProduct PurityCheck Final Purity Check (HPLC/LC-MS) PureProduct->PurityCheck

Caption: Workflow for in-process analysis and product purification.

Protocol 5.1: Thin Layer Chromatography (TLC) Monitoring

Objective: To rapidly assess reaction completion by monitoring the disappearance of the starting material.

  • Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting material (dissolved in ethyl acetate) as a reference.

  • Elution: Develop the plate in a chamber containing a mobile phase of 3:1 Hexane:Ethyl Acetate. This solvent system is chosen based on the higher polarity of the product compared to the starting material.

  • Visualization: Visualize the spots under UV light (254 nm).[13] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane. The product will appear as a new, more polar spot (lower Rf value).

Protocol 5.2: Purification by Column Chromatography

Objective: To isolate the desired product from unreacted reagents and byproducts.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a nonpolar solvent like hexane.[13]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity. The choice of a gradient system ensures good separation of compounds with different polarities.[13]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-(3,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetate.

Discussion & Broader Applications

The utility of this compound is not limited to the synthesis of triazole antifungals. The reactive α-chloro ester functionality allows for a wide range of synthetic transformations:

  • Synthesis of Amides: Reaction with primary or secondary amines can produce α-amino amides, which are valuable scaffolds in medicinal chemistry.

  • Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, 2-chloro-2-(3,5-dichlorophenyl)acetic acid.[4] This acid can then be coupled with various amines or alcohols using standard peptide coupling reagents.

  • Cross-Coupling Reactions: The dichlorophenyl ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds, further expanding its synthetic utility.[4][14]

These potential transformations highlight the intermediate as a versatile platform for accessing a diverse library of compounds for drug discovery screening.

Conclusion

This compound is a strategically important intermediate for pharmaceutical synthesis. Its unique combination of a reactive center and a privileged dichlorophenyl scaffold makes it an ideal starting point for the efficient construction of complex molecules, particularly azole antifungal agents. The protocols outlined in this guide provide a robust and validated framework for the synthesis and analysis of a key precursor, emphasizing safety, reproducibility, and high standards of purity essential for drug development professionals.

References

  • ECHEMI. (n.d.). Methyl chloroacetate SDS, 96-34-4 Safety Data Sheets.
  • Alfa Aesar. (2013, July 2). Safety data sheet.
  • ILO and WHO. (2021). ICSC 1410 - METHYL CHLOROACETATE.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl dichloroacetate, 99+%.
  • ChemicalBook. (n.d.). Methyl chloroacetate synthesis.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Smolecule. (2023, August 16). Buy Methyl 2-(3,5-dichlorophenyl)acetate | 55954-24-0.
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  • Parchem. (n.d.). Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Cas 14815-87-3).
  • PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate.
  • Google Patents. (n.d.). CN102276442B - Synthetic method of dichloroacetate.
  • Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
  • MDPI. (2020, July 13). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities.
  • Sigma-Aldrich. (n.d.). Methyl 2-(2-chlorophenyl)acetate.
  • PubMed. (n.d.). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives.
  • BLDpharm. (n.d.). 1820685-84-4|Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate.
  • Google Patents. (n.d.). CN102875378A - Synthetic method of methyl chloroacetate.
  • ResearchGate. (2025, August 9). Synthesis of Ketoconazole Derivatives.
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • PubChem. (n.d.). Methyl chloroacetate.
  • Google Patents. (n.d.). WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Cronfa - Swansea University. (2025, June 17). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents.
  • Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
  • MDPI. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.
  • Organomation. (n.d.). Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extr.
  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols.
  • Google Patents. (n.d.). CN107739373B - Preparation method of ketoconazole.
  • Preprints.org. (2024, February 15).
  • PMC. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
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Application Notes and Protocols for the α-Chlorination of Methyl 3,5-Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the α-chlorination of methyl 3,5-dichlorophenylacetate, a critical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols and insights presented herein are curated to ensure scientific integrity, reproducibility, and safety. This guide is structured to provide not just a set of instructions, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind procedural choices.

Introduction and Mechanistic Overview

The selective chlorination of the benzylic (α) position of methyl 3,5-dichlorophenylacetate yields methyl α-chloro-3,5-dichlorophenylacetate. This transformation is of significant interest as the introduction of a chlorine atom at the α-position provides a valuable synthetic handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

The reaction proceeds via a free-radical chain mechanism .[1] This process is typically initiated by the homolytic cleavage of a chlorine source, generating a chlorine radical (Cl•). This highly reactive radical then abstracts a hydrogen atom from the benzylic position of the methyl 3,5-dichlorophenylacetate. The benzylic C-H bond is particularly susceptible to this abstraction due to the resonance stabilization of the resulting benzylic radical intermediate. The phenyl ring, despite being deactivated by two chlorine atoms, can still stabilize the radical through delocalization. The newly formed benzylic radical then reacts with another molecule of the chlorinating agent to yield the desired α-chlorinated product and a new chlorine radical, which propagates the chain reaction.

It is crucial to employ conditions that favor this radical pathway over electrophilic aromatic substitution, which would result in chlorination of the aromatic ring. This is typically achieved by using radical initiators such as light (hν) or heat, and avoiding Lewis acid catalysts.[2]

Selection of Chlorinating Agent: A Comparative Analysis

The choice of chlorinating agent is paramount for achieving high selectivity and yield. Two primary candidates for this transformation are sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

ReagentFormulaKey AdvantagesKey Considerations
Sulfuryl Chloride SO₂Cl₂- Potent chlorine source for radical reactions. - Gaseous byproducts (SO₂ and HCl) can be easily removed.[1]- Highly reactive and corrosive; reacts violently with water.[3] - May require a radical initiator (e.g., AIBN) for efficient reaction.[1]
N-Chlorosuccinimide C₄H₄ClNO₂- Solid, easier to handle, and generally milder than SO₂Cl₂.[4] - High selectivity for allylic and benzylic chlorination.- The succinimide byproduct needs to be removed during workup. - May require a catalyst or initiator for less reactive substrates.

For a deactivated substrate like methyl 3,5-dichlorophenylacetate, sulfuryl chloride is often the preferred reagent due to its higher reactivity, which can overcome the electron-withdrawing effects of the chloro-substituents on the phenyl ring. However, careful control of the reaction conditions is necessary to prevent over-chlorination and side reactions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the α-chlorination of methyl 3,5-dichlorophenylacetate using sulfuryl chloride.

Safety Precautions

Hazard Assessment:

  • Methyl 3,5-dichlorophenylacetate: Expected to be a skin and eye irritant. Handle with care.

  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases. Causes severe skin burns and eye damage.[3][5] All manipulations must be performed in a certified chemical fume hood.

  • N-Chlorosuccinimide (NCS): Corrosive solid that can cause severe skin burns and eye damage. It is also an oxidizing agent.[4]

  • Solvents (e.g., Dichloromethane, Ethyl Acetate): Volatile and potentially harmful. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Wear a flame-retardant lab coat.

  • Use nitrile or neoprene gloves; inspect for tears before use.

  • Wear chemical splash goggles and a face shield when handling sulfuryl chloride.

  • Ensure a safety shower and eyewash station are readily accessible.

Protocol: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is adapted from procedures for the chlorination of similar phenylacetate derivatives.

Materials:

  • Methyl 3,5-dichlorophenylacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN) - optional, but recommended for deactivated substrates

  • Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • UV lamp (optional, for photo-initiation)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve methyl 3,5-dichlorophenylacetate (1.0 eq) in anhydrous dichloromethane.

  • Initiator Addition (Optional): Add a catalytic amount of AIBN (0.05-0.1 eq) to the solution.

  • Reagent Addition: Slowly add sulfuryl chloride (1.1-1.2 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Initiation and Progression:

    • Thermal Initiation: Gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.

    • Photo-initiation: Alternatively, irradiate the reaction mixture with a UV lamp at room temperature for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂ and SO₂) will occur.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Characterization and Data Analysis

The identity and purity of the product, methyl α-chloro-3,5-dichlorophenylacetate, should be confirmed using standard analytical techniques.

Analytical Methods
TechniquePurposeExpected Observations
TLC Reaction monitoringThe product should have a different Rf value than the starting material.
GC-MS Purity assessment and identificationA single major peak for the product. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.[7]
¹H NMR Structural confirmationDisappearance of the benzylic CH₂ singlet and appearance of a new CH-Cl singlet.
¹³C NMR Structural confirmationShift in the benzylic carbon signal.
Predicted Analytical Data

Predicted ¹H NMR (in CDCl₃):

  • Aromatic protons (H-2, H-4, H-6): ~7.3-7.5 ppm (multiplet)

  • Methine proton (α-H): ~5.4 ppm (singlet)

  • Methyl protons (-OCH₃): ~3.8 ppm (singlet)

Predicted ¹³C NMR (in CDCl₃):

  • Carbonyl carbon (C=O): ~168 ppm

  • Aromatic carbons (C-3, C-5, C-Cl): ~135 ppm

  • Aromatic carbons (C-1, C-2, C-4, C-6): ~128-130 ppm

  • Methine carbon (α-C): ~58 ppm

  • Methyl carbon (-OCH₃): ~53 ppm

Expected GC-MS Fragmentation:

The mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of three chlorine atoms. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and the chlorine radical.[9]

Workflow and Mechanistic Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Methyl 3,5-dichlorophenylacetate in anhydrous DCM add_initiator Add AIBN (optional) start->add_initiator add_so2cl2 Add SO2Cl2 dropwise add_initiator->add_so2cl2 initiate Heat to reflux or irradiate with UV light add_so2cl2->initiate monitor Monitor by TLC/GC-MS initiate->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify analyze Characterize by NMR, GC-MS purify->analyze

Caption: Experimental workflow for the chlorination of methyl 3,5-dichlorophenylacetate.

Free-Radical Chlorination Mechanism

mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination SO2Cl2 SO2Cl2 SO2Cl• + Cl• SO2Cl• + Cl• SO2Cl2->SO2Cl• + Cl• Heat/Light Substrate Methyl 3,5-dichlorophenylacetate Benzylic Radical Benzylic Radical Intermediate Substrate->Benzylic Radical + Cl• - HCl Product Methyl α-chloro-3,5-dichlorophenylacetate Benzylic Radical->Product + SO2Cl2 - SO2Cl• SO2Cl• SO2Cl• SO2 + Cl• SO2 + Cl• SO2Cl•->SO2 + Cl• Cl• + Cl• Cl• + Cl• Cl2 Cl2 Cl• + Cl•->Cl2 Radical + Radical Radical + Radical Non-radical species Non-radical species Radical + Radical->Non-radical species

Caption: Simplified mechanism of free-radical benzylic chlorination.

References

  • Jonas, E., & Khun, S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11835-11846. [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. [Link]

  • Bolchi, C., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]

  • Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate. [Link]

  • Delaude, L., & Laszlo, P. (1990). Versatility of zeolites as catalysts for ring or side-chain aromatic chlorinations by sulfuryl chloride. The Journal of Organic Chemistry, 55(18), 5260–5269. [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-CHLOROACETATE | CAS 96-34-4. [Link]

  • Google Patents. (n.d.).
  • Zhang, X., et al. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 20, 100269. [Link]

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Navigating the Challenges of Moisture-Sensitive Alpha-Chloro Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex molecules and the development of novel pharmaceuticals, alpha-chloro esters are invaluable intermediates.[1][2] Their utility, however, is intrinsically linked to their reactivity, a characteristic that also renders them highly sensitive to moisture. This guide provides a comprehensive overview of the principles and practices required for the successful handling of these challenging reagents, ensuring both experimental success and laboratory safety.

The Chemical Imperative for Anhydrous Conditions

Alpha-chloro esters are electrophilic compounds, readily participating in nucleophilic substitution reactions.[1][2] This reactivity is the cornerstone of their synthetic value. However, it is also the source of their primary vulnerability: hydrolysis. In the presence of water, alpha-chloro esters can degrade, leading to the formation of the corresponding alpha-hydroxy ester and hydrochloric acid.[3] This not only consumes the starting material, reducing reaction yields, but the generation of HCl can also catalyze unwanted side reactions or degrade other sensitive components in the reaction mixture.

The mechanism of hydrolysis is typically a nucleophilic acyl substitution, where water acts as the nucleophile. The presence of acid can catalyze this process by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[4][5]

Given these realities, the rigorous exclusion of water is not merely a suggestion but a fundamental requirement for achieving reliable and reproducible results with alpha-chloro esters.[6][7]

Core Principles of Handling Moisture-Sensitive Reagents

The successful manipulation of alpha-chloro esters hinges on a suite of techniques collectively known as "inert atmosphere techniques."[6][8] The goal is to create and maintain an environment free of atmospheric moisture and oxygen. The two most common inert gases used are nitrogen and argon.[8] Argon, being denser than air, can provide a more stable protective blanket over a reaction, though nitrogen is often a more economical choice.[9]

Essential Equipment and Glassware Preparation

Proper preparation of laboratory equipment is the first line of defense against moisture contamination.

  • Glassware: All glassware must be scrupulously dried before use. This is typically achieved by oven-drying at a high temperature (e.g., 125-140°C) overnight or for several hours.[10][11] Once dried, the glassware should be allowed to cool in a desiccator or under a stream of inert gas to prevent the re-adsorption of atmospheric moisture.[10][11]

  • Syringes and Needles: Syringes and needles used for transferring reagents must also be dry.[12][13] They can be dried in an oven and stored in a desiccator until needed.

  • Septa: Rubber septa are used to seal reaction vessels, allowing for the introduction of reagents via syringe while maintaining an inert atmosphere.[14][15] It's crucial to use high-quality, well-fitting septa and to pierce them with a needle only once in the same spot to maintain a good seal.[16]

Detailed Protocols for Handling Alpha-Chloro Esters

The following protocols outline the key steps for the safe and effective handling of moisture-sensitive alpha-chloro esters, from storage to reaction quenching.

Protocol 1: Storage and Dispensing of Alpha-Chloro Esters

Proper storage is critical to maintaining the integrity of alpha-chloro esters over time.

Materials:

  • Alpha-chloro ester in a Sure/Seal™ bottle or similar airtight container[10][11]

  • Inert gas source (Nitrogen or Argon) with a regulator and tubing

  • Needles and syringes

  • Schlenk line or balloon setup[14]

  • Laboratory refrigerator or freezer (if required for the specific ester)

Procedure:

  • Storage: Store the alpha-chloro ester in its original, unopened container in a cool, dry, and well-ventilated area, away from incompatible materials.[17][18][19] Many are stored under an inert atmosphere by the manufacturer.

  • Inert Gas Purge: Before withdrawing any reagent, the headspace of the container must be purged with an inert gas. This is done by inserting a needle connected to the inert gas line through the septum and another "outlet" needle to allow the displaced air to escape.[12][13]

  • Reagent Withdrawal: Use a clean, dry syringe with a long needle to withdraw the desired amount of the liquid ester.[11][15] To prevent pulling a vacuum and introducing air, maintain a slight positive pressure of inert gas in the container.

  • Nitrogen Buffer: After withdrawing the liquid, pull a small amount of inert gas from the headspace into the syringe.[12][15] This "buffer" ensures that no air is introduced into the reaction flask when the reagent is added.

  • Sealing and Storage: After withdrawal, remove the needles and immediately reseal the puncture in the septum with parafilm or electrical tape for extra security. Return the container to its proper storage location.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol details the assembly of a reaction apparatus under an inert atmosphere.

Materials:

  • Oven-dried round-bottom flask with a stir bar

  • Oven-dried condenser and other necessary glassware

  • Rubber septa

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Anhydrous solvents

  • Syringes and needles

Procedure:

  • Glassware Assembly: Quickly assemble the hot, oven-dried glassware while it is still warm.[10][11] This minimizes the time for atmospheric moisture to adsorb onto the surfaces.

  • Inert Gas Flush: Immediately begin flushing the assembled apparatus with a steady stream of inert gas.[12][13] The system should be vented through a bubbler filled with mineral oil to allow for the visualization of gas flow and to prevent over-pressurization.[11]

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe or cannula. Commercial anhydrous solvents are often packaged under an inert atmosphere in bottles with septa (e.g., Sure/Seal™ bottles), allowing for direct transfer.[10][11]

  • Reagent Addition: Once the solvent has reached the desired temperature, add the alpha-chloro ester and any other reagents using the syringe technique described in Protocol 1. The inert gas buffer in the syringe should be expelled into the flask before the liquid reagent is added.[15]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, as indicated by a slow, steady bubbling rate in the bubbler.[11]

Protocol 3: Reaction Work-up and Quenching

Care must also be taken during the work-up phase to avoid unwanted reactions with the unreacted alpha-chloro ester.

Materials:

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate, water)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)[20][21]

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Cooling: At the end of the reaction, cool the reaction mixture to an appropriate temperature (often 0 °C) in an ice bath.

  • Quenching: Slowly and carefully add the quenching solution to the reaction mixture. Be aware that the hydrolysis of any remaining alpha-chloro ester will produce HCl, which will react with a basic quenching solution like sodium bicarbonate, causing gas evolution. Perform this step in a fume hood with adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel and perform the appropriate aqueous extractions to isolate the desired product.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[20]

  • Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to isolate the crude product, which can then be purified by standard methods such as chromatography or distillation.

Visualizing the Workflow

The following diagram illustrates a typical workflow for a reaction involving a moisture-sensitive alpha-chloro ester, emphasizing the critical points for moisture control.

Moisture_Sensitive_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up OvenDry Oven-Dry Glassware AssembleHot Assemble Hot OvenDry->AssembleHot Cool under N2/Ar InertFlush Flush with Inert Gas AssembleHot->InertFlush Maintain Positive Pressure AddSolvent Add Anhydrous Solvent InertFlush->AddSolvent Via Syringe/Cannula AddReagent Add α-Chloro Ester AddSolvent->AddReagent Via Syringe Reaction Run Reaction AddReagent->Reaction Maintain Inert Atmosphere Quench Quench Reaction Reaction->Quench Cool to 0 °C Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Isolate Isolate Product Dry->Isolate

Caption: Workflow for handling moisture-sensitive alpha-chloro esters.

Data at a Glance: Solvent and Drying Agent Selection

The choice of anhydrous solvent and drying agent is crucial for the success of reactions involving alpha-chloro esters.

Drying AgentSuitable SolventsIncompatible SolventsNotes
Anhydrous MgSO₄ Ethers, esters, halogenated hydrocarbons---Fast and efficient, but slightly acidic.[20]
Anhydrous Na₂SO₄ Most organic solvents---Neutral, but slower and less efficient than MgSO₄.[20]
Anhydrous CaCl₂ Hydrocarbons, ethers, alkyl halidesAlcohols, amines, some esters (can form complexes)Inexpensive, but can co-crystallize with some solvents.[21]
Molecular Sieves (3Å or 4Å) Most organic solvents---Very efficient for achieving very low water content.[22] Must be activated before use.
Calcium Hydride (CaH₂) Hydrocarbons, ethers, estersProtic solvents (alcohols, acids), some ketonesReacts with water to produce H₂ gas; handle with care.[9][21]
SolventTypical Water Content (Anhydrous Grade)Recommended Drying Method for Ultra-Dry Applications
Tetrahydrofuran (THF) < 50 ppmDistillation from sodium/benzophenone ketyl.[9]
Diethyl Ether < 50 ppmDistillation from sodium/benzophenone ketyl.[9]
Dichloromethane (DCM) < 50 ppmDistillation from calcium hydride.[22]
Toluene < 50 ppmDistillation from sodium.[9]
Acetonitrile < 50 ppmDistillation from calcium hydride or phosphorus pentoxide.[21]

Advanced Techniques for Rigorous Moisture Exclusion

For extremely sensitive reactions, more advanced techniques may be necessary.

  • Gloveboxes: A glovebox provides a completely sealed environment with a continuously purified inert atmosphere, allowing for the manipulation of reagents in standard glassware without exposure to air or moisture.[9][23]

  • Schlenk Lines: A Schlenk line is a dual-manifold vacuum and inert gas system that allows for the evacuation of air from a reaction vessel and backfilling with an inert gas.[23] This technique is particularly useful for reactions that need to be performed under vacuum or for degassing solvents.

  • Freeze-Pump-Thaw Degassing: This method is used to remove dissolved gases, including oxygen, from a solvent.[9] The solvent is frozen, the headspace is evacuated, and then the solvent is thawed, releasing the dissolved gases. This cycle is typically repeated three times for maximum effectiveness.[11]

Safety Considerations

Alpha-chloro esters, like many reactive organic compounds, require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

  • Fume Hood: All manipulations of alpha-chloro esters should be performed in a well-ventilated chemical fume hood.[17]

  • Incompatible Materials: Be aware of incompatible materials. Alpha-chloro esters can react violently with strong bases, oxidizing agents, and alcohols.[17]

  • Hydrolysis Hazard: As previously mentioned, hydrolysis produces HCl. This can cause pressure buildup in a closed container and is corrosive.

By understanding the chemical principles governing their reactivity and diligently applying the appropriate handling techniques, researchers can confidently and safely utilize alpha-chloro esters to advance their scientific endeavors. The protocols and data presented here provide a solid foundation for the successful incorporation of these versatile building blocks into synthetic strategies.

References

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. Retrieved from [Link]

  • TutorChase. Making Esters: Acids and Anhydrides (12.3.3) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • YouTube. (2022, February 2). Inert Atmosphere, with no O2. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Retrieved from [Link]

  • Science Ready. Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Retrieved from [Link]

  • PMC. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Retrieved from [Link]

  • International Chemical Safety Cards. ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Longdom Publishing. (2024, October 3). Recent Advances of α-Chloroesters in Asymmetric Reductive Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C 8 to C 16 Carboxylic Acids with C 1 to C 3 Alcohols and the Effect of Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • chemrevise. Carboxylic acids and Esters. Retrieved from [Link]

  • Organic Chemistry Portal. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination. Retrieved from [Link]

  • MDPI. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Retrieved from [Link]

  • YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • ResearchGate. Enantioselective synthesis of α‐chloroesters and carboxylic acids from.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from [Link]

  • PMC. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined.... Retrieved from [Link]

  • Wikipedia. α-Halo carboxylic acids and esters. Retrieved from [Link]

  • MSU chemistry. Reactions at the α-Carbon. Retrieved from [Link]

  • PMC. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. Retrieved from [Link]

  • Colorcon. (2019, March 25). Achieving Tablet Stability with Moisture Management. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Reactions at the α Carbons of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common impurities in commercial Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists working with Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate .

This compound is a highly reactive


-halo ester, primarily used as a key intermediate in the synthesis of dicarboximide fungicides (e.g., Dimethachlon, Vinclozolin analogs) and specific pharmaceutical building blocks. Its reactivity, particularly at the 

-carbon, makes it prone to specific degradation pathways that define its impurity profile.

Part 1: Impurity Profiling & Identification

User Question: I am observing several unknown peaks in my GC/HPLC chromatograms. What are the most common impurities for this specific intermediate?

Technical Response: Commercial synthesis of this molecule typically proceeds via the esterification of 3,5-dichloromandelic acid followed by chlorination, or the radical chlorination of methyl 3,5-dichlorophenylacetate. Based on these routes, the impurities fall into three classes: Process Intermediates , Over-Reaction Byproducts , and Degradants .

Common Impurity Table
Impurity NameStructure DescriptionOriginRelative Retention (Typical)
Impurity A (Precursor) Methyl 3,5-dichlorophenylacetateIncomplete Reaction: Unreacted starting material (if radical chlorination route is used).~0.8 (Early eluting)
Impurity B (Hydrolysis) Methyl 3,5-dichloromandelateMoisture Degradation: The

-chloro group is susceptible to nucleophilic attack by water, converting to the

-hydroxy ester.
~0.6 - 0.7 (Polar, tails on GC)
Impurity C (Acid) 2-Chloro-2-(3,5-dichlorophenyl)acetic acidEster Hydrolysis: Acid-catalyzed hydrolysis of the methyl ester moiety.Variable (pH dependent)
Impurity D (Over-chlorinated) Methyl 2,2-dichloro-2-(3,5-dichlorophenyl)acetateProcess Side-Reaction: Occurs during aggressive chlorination (e.g., excess

or

).
~1.1 - 1.2 (Late eluting)
Impurity E (Dimer) Dimethyl 2,3-bis(3,5-dichlorophenyl)succinateThermal Degradation: Radical coupling during distillation or high-temp storage.>1.5 (Very late eluting)

Part 2: Degradation & Stability Pathways

User Question: My sample has turned from colorless to a slight pink/yellow, and the assay has dropped. What is the mechanism behind this?

Technical Response: The


-chloro ester functionality is electronically activated by the phenyl ring, making it an electrophile. The "pinking" is often due to trace formation of phenolic oxidation byproducts or coupling reactions (dimerization) triggered by light or heat.

The diagram below illustrates the critical degradation pathways you must control.

Pathway Visualization (DOT)

DegradationPathways Target Target: Methyl 2-chloro-2- (3,5-dichlorophenyl)acetate ImpurityB Impurity B: Methyl 3,5-dichloro- mandelate (Hydroxy) Target->ImpurityB H2O (SN2 Displacement) ImpurityC Impurity C: Free Acid (Hydrolysis) Target->ImpurityC H2O/H+ (Ester Hydrolysis) ImpurityD Impurity D: Dichlorinated Analog Target->ImpurityD Over-Chlorination ImpurityA Impurity A: Des-chloro Precursor ImpurityA->Target Chlorination (SOCl2/NCS)

Caption: Figure 1. Primary synthesis and degradation pathways. Red arrows indicate moisture sensitivity (critical control point).

Part 3: Troubleshooting Guide (FAQ)

Issue 1: High Content of "Hydroxy" Impurity (Mandelate)

Symptom: HPLC shows a rising polar peak (Impurity B) over time.

  • Root Cause: The

    
    -chlorine is a good leaving group. In the presence of atmospheric moisture, it undergoes nucleophilic substitution (
    
    
    
    ) to form the alcohol (mandelate derivative).
  • Corrective Action:

    • Dry Solvents: Ensure all solvents (MeOH, DCM) are dried (<0.05% water).

    • Inert Atmosphere: Store under Nitrogen or Argon.

    • Avoid Basic Conditions: Bases accelerate the conversion of

      
      -chloro esters to epoxides or hydroxy species.
      
Issue 2: Inconsistent Assay Results (GC vs. HPLC)

Symptom: GC assay is significantly lower than HPLC assay.

  • Root Cause: Thermal Instability.

    
    -Halo esters can undergo thermal elimination (dehydrohalogenation) inside a hot GC injector port (
    
    
    
    C), artificially lowering the assay.
  • Corrective Action:

    • Lower Injector Temp: Reduce GC inlet temperature to

      
      C if possible.
      
    • Switch to HPLC: Reverse-phase HPLC (C18, Acetonitrile/Water with 0.1%

      
      ) is the preferred method for stability indicating assays to avoid thermal degradation.
      
Issue 3: Presence of "Dimer" Species

Symptom: Late-eluting peaks appearing after distillation.

  • Root Cause: Radical coupling. If the reaction mixture was heated excessively during workup, two

    
    -radical species can couple to form a succinate derivative.
    
  • Corrective Action:

    • Vacuum Distillation: Always use high vacuum to keep pot temperature below

      
      C.
      
    • Radical Inhibitors: In bulk manufacturing, trace BHT (butylated hydroxytoluene) is sometimes added to prevent radical propagation.

Part 4: Analytical Protocol (Recommended)

To accurately quantify these impurities, use the following validated conditions.

ParameterConditionRationale
Technique HPLC-UV (Diode Array)Avoids thermal degradation seen in GC.
Column C18 (e.g., Zorbax Eclipse Plus),

mm, 3.5

m
Standard stationary phase for aromatic esters.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the free acid (Impurity C), sharpening the peak.
Mobile Phase B AcetonitrileGood solubility for chlorinated aromatics.
Gradient 50% B to 90% B over 15 minSeparates the polar hydroxy impurity from the non-polar dimer.
Detection 220 nmMaximizes sensitivity for the phenyl ring absorption.
Diluent Acetonitrile (Anhydrous)CRITICAL: Do not use methanol as a diluent; it can react with the

-chloro group (transesterification or methoxy-substitution) over time.

References

  • PubChem. Methyl 2-(3,5-dichlorophenyl)acetate (Related Compound Data). National Library of Medicine. Available at: [Link] (Accessed 2026).

  • Zacuto, M. J., et al. "One-Step Synthesis of

    
    -Chloroketones from Arylacetic Acids."[1] Journal of Organic Chemistry, 2014, 79(18), 8917–8925. (Demonstrates reactivity of 
    
    
    
    -chloro species). Available at: [Link]
  • Organic Syntheses. "Ethyl

    
    -Chlorophenylacetate." Org.[2] Synth. 1944, 24, 55. (Foundational chemistry for 
    
    
    
    -halo ester synthesis and hydrolysis). Available at: [Link]

Sources

Purification methods for Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate (distillation vs column)

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for research and development professionals working with halogenated phenylacetic acid derivatives.

Executive Summary & Stability Warning

Compound: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate CAS (Analog/Related): 1250898-69-1 (Target), 55954-24-0 (Precursor) Class:


-Haloaryl Ester

Critical Alert:


-Chloro esters with electron-withdrawing aryl substituents are thermally and hydrolytically labile . The 3,5-dichloro substitution pattern on the phenyl ring increases the acidity of the benzylic proton, making the compound susceptible to:
  • Thermal Elimination: Loss of HCl to form the corresponding carbene or

    
    -unsaturated dimer (stilbene derivative) at temperatures 
    
    
    
    .
  • Hydrolysis: Rapid conversion to the

    
    -hydroxy ester (mandelic derivative) or acid upon exposure to moisture or acidic silica.
    

Guidance: While distillation is the standard for esters, this specific compound requires High Vacuum (<1 mmHg) to maintain pot temperatures below the degradation threshold. For high-purity requirements on a small scale (<10g), Flash Chromatography on neutralized silica or Recrystallization (if solid) is recommended.

Decision Matrix: Choose Your Purification Path

Before proceeding, select the workflow that matches your scale and purity requirements.

Purification_Decision Start Crude Reaction Mixture (this compound) State_Check Physical State at RT? Start->State_Check Solid Solid / Waxy Solid State_Check->Solid Oil Viscous Oil State_Check->Oil Recryst METHOD A: Recrystallization (Hexane/DCM) Solid->Recryst Preferred Scale_Check Scale? Oil->Scale_Check Small_Scale < 10 grams Scale_Check->Small_Scale Large_Scale > 10 grams Scale_Check->Large_Scale Column METHOD B: Flash Chromatography (Neutralized Silica) Small_Scale->Column Distill METHOD C: High Vacuum Distillation (Short Path) Large_Scale->Distill

Figure 1: Decision tree for selecting the optimal purification method based on physical state and scale.

Method A: High Vacuum Distillation (Scale-Up)

Best for: Large batches (>10g), removal of non-volatile tars. Risk: Thermal degradation (HCl elimination).

Protocol
  • Equipment: Short-path distillation head (Vigreux columns are NOT recommended due to pressure drop), cow receiver, high-vacuum pump (oil pump, not diaphragm).

  • Preparation: Wash crude oil with cold

    
     (aq) and dry thoroughly over 
    
    
    
    . Any residual acid catalyzes degradation.
  • Vacuum: Establish a vacuum of 0.1 – 0.5 mmHg .

  • Heating: Use an oil bath. Do not exceed a bath temperature of 130°C.

  • Collection:

    • F1 (Forerun): Solvent traces and unreacted starting material (lower BP).

    • F2 (Main Fraction): Target ester. Expected BP: ~110–120°C at 0.5 mmHg (Estimated).

    • Pot Residue: Do not distill to dryness; polymerization risk.

Troubleshooting Guide (Distillation)
SymptomProbable CauseCorrective Action
Fuming in receiver Thermal elimination of HCl.STOP IMMEDIATELY. Bath temp is too high. Lower bath temp and improve vacuum (<0.1 mmHg).
Product turns dark/black Polymerization or oxidation.Ensure system is under inert gas (

/Ar) before vacuum. Add radical inhibitor (e.g., BHT) to pot.
Bump/Foaming Residual solvent.[1]Degas crude at RT under vacuum for 30 mins before heating.
BP fluctuates wildy Pressure instability.Check pump oil; ensure no leaks. Use a manometer to monitor real-time pressure.

Method B: Flash Column Chromatography (High Purity)

Best for: Small scale (<10g), separating close impurities (e.g., non-chlorinated precursor). Risk: Hydrolysis on acidic silica.

Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh). Crucial: Neutralize silica by flushing the column with 1%

    
     (Triethylamine) in Hexane before loading, or use neutral alumina.
    
  • Eluent System: Gradient of Hexanes : Ethyl Acetate (Start 100:0

    
     95:5 
    
    
    
    90:10).
    • Note: Chlorinated esters are often non-polar; expect early elution.

  • Loading: Dry load on Celite is preferred to minimize solvent interaction time.

  • Collection: Collect small fractions.

    
    -Chloro esters are UV active (254 nm).
    
Troubleshooting Guide (Chromatography)
SymptomProbable CauseCorrective Action
Streaking/Tailing on TLC Hydrolysis on silica (Acidic).Neutralize Silica: Add 0.5%

to the eluent system. Switch to Neutral Alumina.
Product co-elutes with SM Polarity is too similar.Change solvent selectivity.[2][3] Try Toluene : Hexane (1:1) instead of EtOAc.
Low Yield / Mass Balance Degradation on column.Minimize residence time. Use "Flash" technique (rapid flow). Do not leave product on column overnight.

Method C: Recrystallization (The "Gold Standard")

If your crude material solidifies upon standing or cooling, this is the superior method.

  • Solvent: Dissolve crude in minimum hot Hexane (or Heptane).

  • Co-solvent: If insoluble, add dropwise Dichloromethane (DCM) until dissolved.

  • Crystallization: Allow to cool slowly to RT, then -20°C.

  • Filtration: Wash crystals with cold Pentane.

Degradation Mechanism (Why Heat is Dangerous)

Understanding the failure mode is critical for process control.

Degradation_Pathway Target Target Molecule (Alpha-Chloro Ester) TS Transition State (Thermal/Acidic) Target->TS Heat (>130°C) Elimination Elimination Product (Alpha-Beta Unsaturated) TS->Elimination HCl HCl Gas (Autocatalytic) TS->HCl HCl->Target Catalyzes further degradation

Figure 2: Thermal elimination pathway. The release of HCl can become autocatalytic, accelerating decomposition.

FAQ: Frequently Asked Questions

Q: Can I use Kugelrohr distillation? A: Yes, for small scales (1-5g), Kugelrohr is excellent because it minimizes the path length and heating duration. Set the oven to 100-110°C at <0.5 mmHg.

Q: My product is a liquid, but literature says it should be solid. Why? A: Impurities (especially the non-chlorinated starting material) significantly depress the melting point. Purify via column chromatography first; the resulting pure oil may crystallize upon seeding or freezing.

Q: How should I store the purified compound? A: Store under Argon/Nitrogen at -20°C. Add activated molecular sieves to the vial to scavenge moisture and prevent hydrolysis.

References

  • Organic Syntheses, Coll. Vol. 4, p. 169 (1963).Ethyl

    
    -Chlorophenylacetate. (Describes the distillation of a homologous 
    
    
    
    -chloro ester and the stability risks).
  • National Institutes of Health (NIH) - PubChem. Methyl 2-(3,5-dichlorophenyl)acetate (Precursor Data). (Provides physical property baselines for the scaffold). [4]

  • Vertex AI Search.Thermal instability of

    
    -chloro esters. (Confirmed elimination mechanisms for 
    
    
    
    -halo esters). 5
  • ScienceReady. Reflux, Isolation and Purification of Esters. (General ester purification protocols).

Sources

Technical Support Center: Stability of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the stability of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate under basic conditions.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under basic (alkaline) conditions. Our goal is to equip you with the expertise to anticipate potential challenges, interpret unexpected results, and design robust experimental protocols.

Introduction: Understanding the Reactivity Profile

This compound is a molecule with multiple reactive sites that are susceptible to degradation in the presence of a base. The stability of this compound is primarily dictated by three key structural features:

  • The Methyl Ester: Ester groups are readily hydrolyzed under basic conditions in a process known as saponification.

  • The α-Chloro Group: The chlorine atom is positioned on a carbon that is both alpha to the ester carbonyl and benzylic.

  • The Benzylic Position: The carbon atom bonded to the chlorine is also attached to the 3,5-dichlorophenyl ring. Benzylic halides are notably reactive due to the ability of the adjacent aromatic ring to stabilize transition states and intermediates.[1][2]

Under basic conditions, this compound can undergo several competing reactions, including ester hydrolysis, nucleophilic substitution of the chloride, and elimination. Understanding the interplay of these pathways is critical for successful experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when handling this compound in basic environments.

Q1: What are the primary degradation pathways for my compound under basic conditions?

When exposed to a base (e.g., hydroxide, OH⁻), this compound can degrade via three main competing pathways:

  • Saponification (Ester Hydrolysis): The base attacks the electrophilic carbonyl carbon of the ester, leading to the formation of methanol and the corresponding carboxylate salt. This is often the most rapid reaction.

  • Nucleophilic Substitution (SN1/SN2): The benzylic chloride is susceptible to attack by nucleophiles like hydroxide.[2] This results in the replacement of the chlorine atom with a hydroxyl group, forming an α-hydroxy acetate derivative. The benzylic position can stabilize a carbocation intermediate, potentially allowing for an SN1 pathway, especially in polar protic solvents.[3]

  • Elimination (E2): A strong base can abstract the acidic proton on the α-carbon, leading to the elimination of HCl and the formation of an α,β-unsaturated ester. This pathway is particularly favored by strong, sterically hindered bases and higher temperatures.[4][5]

G cluster_0 Reaction Pathways cluster_1 Products start Methyl 2-chloro-2- (3,5-dichlorophenyl)acetate saponification Saponification (Ester Hydrolysis) start->saponification + NaOH (aq) (Ester Attack) substitution Nucleophilic Substitution (SN1/SN2) start->substitution + NaOH (aq) (C-Cl Attack) elimination Elimination (E2) start->elimination + Strong Base (e.g., KOtBu) (Proton Abstraction) prod_sap Sodium 2-chloro-2- (3,5-dichlorophenyl)acetate + Methanol saponification->prod_sap prod_sub Methyl 2-hydroxy-2- (3,5-dichlorophenyl)acetate substitution->prod_sub prod_elim Methyl 2-(3,5-dichlorophenyl) propenoate elimination->prod_elim

Caption: Competing degradation pathways under basic conditions.

Q2: My reaction is consuming more than one equivalent of base. Why is this happening?

This is a common observation and indicates that multiple degradation pathways are occurring simultaneously. Both saponification of the ester and nucleophilic substitution of the chloro group consume one equivalent of base each.

  • Saponification: R-COOR' + NaOH → R-COONa + R'-OH

  • Substitution: R-Cl + NaOH → R-OH + NaCl

If both reactions proceed to completion, you will consume two equivalents of base per mole of your starting material. If you also observe elimination, that pathway will consume an additional equivalent of base. Careful monitoring of the reaction progress is necessary to determine the relative rates of these processes.

Q3: I've isolated an unexpected product with a carbon-carbon double bond. What is it?

The formation of a product containing a C=C double bond is a strong indicator of an E2 elimination reaction.[4] In this pathway, a base removes the proton from the carbon bearing the chloro group, and the chloride ion is expelled simultaneously, creating a double bond.

Conditions Favoring Elimination:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (KOtBu) are too bulky to act as effective nucleophiles but are excellent at abstracting protons, thus favoring elimination over substitution.[4]

  • High Temperatures: Elimination reactions generally have a higher activation energy than substitution and are favored by increased temperatures due to a more positive entropy change.[4]

  • Solvent: Aprotic solvents can enhance the basicity of the reagent, promoting elimination.

The likely product is Methyl 2-(3,5-dichlorophenyl)propenoate. Verifying its structure with techniques like NMR and Mass Spectrometry is recommended.

Q4: How can I perform a selective ester hydrolysis while leaving the chloro group intact?

Achieving selective saponification requires carefully chosen conditions that favor nucleophilic attack at the ester carbonyl over attack at the benzylic carbon or proton abstraction.

Recommended Strategies:

  • Mild Basic Conditions: Use weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a mixed solvent system (e.g., methanol/water, THF/water).

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rates of substitution and elimination, which typically require more energy.[6]

  • Careful Monitoring: Use an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and stop the reaction as soon as the ester is consumed.[7]

  • Enzymatic Hydrolysis: Lipases can offer high selectivity for ester hydrolysis under neutral pH and ambient temperature, providing an excellent alternative to chemical methods.[8]

Q5: What is the best way to monitor the stability of my compound in a basic solution?

A time-course study using a reliable analytical method is the gold standard for assessing stability. HPLC is often the method of choice due to its precision and ability to separate the starting material from its various degradation products.

Key Steps for Monitoring:

  • Prepare a Stock Solution: Dissolve the compound in a suitable organic solvent.

  • Initiate Degradation: Add an aliquot of the stock solution to a buffered basic solution at a controlled temperature.

  • Sample at Time Points: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately neutralize the sample by adding a small amount of acid (e.g., dilute HCl) to stop further degradation. Adjusting the pH to neutral before analysis is crucial.[7]

  • Analyze: Analyze the quenched samples by a validated HPLC method to quantify the remaining parent compound and the formation of products.

ParameterHPLCGC-MSTLC
Use Case Quantitative analysis of parent and productsIdentification of volatile productsRapid qualitative monitoring
Sample Prep Quenching (neutralization) requiredDerivatization may be needed for polar productsDirect spotting
Pros High precision, quantitativeExcellent for structural elucidationFast, low cost
Cons Slower, requires method developmentNot suitable for non-volatile productsNot quantitative

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general procedure for determining the degradation kinetics of this compound.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the compound in acetonitrile.

    • Prepare a 0.1 M sodium hydroxide solution or a buffer at the desired pH (e.g., pH 10 carbonate buffer).

    • Prepare a quenching solution of 0.1 M hydrochloric acid.

  • Reaction Setup:

    • In a thermostatted vessel at 25 °C, place 9.9 mL of the basic solution.

    • Initiate the experiment by adding 100 µL of the 10 mM stock solution (final concentration 0.1 mM). Start a timer immediately.

  • Sampling:

    • At t = 0, 5, 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot.

    • Immediately transfer the aliquot into a vial containing 100 µL of the quenching solution and mix thoroughly.

  • HPLC Analysis:

    • Analyze 10 µL of each quenched sample using a C18 reverse-phase column.

    • Use a mobile phase such as acetonitrile/water with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Plot the peak area of the parent compound against time to determine the degradation rate.

G cluster_workflow HPLC Stability Workflow prep 1. Prepare Solutions (Stock, Base, Quench) init 2. Initiate Reaction (Add stock to base) prep->init sample 3. Sample at Timepoints (t = 0, 5, 15... min) init->sample quench 4. Quench Samples (Add aliquot to acid) sample->quench analyze 5. HPLC Analysis (Inject quenched sample) quench->analyze data 6. Analyze Data (Plot Area vs. Time) analyze->data

Caption: Workflow for monitoring compound stability via HPLC.

References

  • Sciencemadness Wiki. (2021). Benzyl chloride. [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. [Link]

  • Jana, S. (2019). Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. [Link]

  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. [Link]

  • PubMed. (n.d.). Kinetics of hydrolysis of fenclorac. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical methods. [Link]

  • Google Patents. (n.d.). US20050033084A1 - Resolution of alpha-(phenoxy)
  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. (n.d.). (PDF) Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R) -. [Link]

  • YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. [Link]

  • PubMed. (n.d.). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate. [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. [Link]

  • PubChem. (n.d.). Methyl (2-chlorophenyl)acetate. [Link]

  • MDPI. (2024). Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. [Link]

  • PubChem. (n.d.). Methyl 2,6-dichlorophenylacetate. [Link]

  • Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. [Link]

  • SciSpace. (n.d.). Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. [Link]

  • Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

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Technical Support Center: Navigating the Stereochemical Integrity of Chiral Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Team Subject: Technical Guide for Avoiding Racemization of Chiral Phenylacetic Acid Derivatives

This guide provides in-depth technical support for researchers encountering challenges with the stereochemical stability of chiral phenylacetic acid derivatives. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can compromise the efficacy and safety of pharmaceutical compounds.[1][2] This resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the enantiomeric purity of your compounds throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for chiral phenylacetic acid derivatives?

A1: Racemization is the process by which an optically active compound, containing a single enantiomer, converts into a racemic mixture—a 50:50 mixture of both enantiomers, resulting in a loss of optical activity.[2][3] For drug development, this is a significant concern because individual enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Phenylacetic acid derivatives possess a chiral center at the α-carbon, which is susceptible to racemization, particularly under common laboratory conditions.

Q2: What is the primary chemical mechanism behind the racemization of these derivatives?

A2: The primary mechanism involves the deprotonation of the acidic hydrogen atom at the α-carbon (the chiral center) to form a planar, achiral enolate intermediate.[3][4][5] Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both the original enantiomer and its opposite, ultimately resulting in a racemic mixture.[2][4] This process is readily catalyzed by both acids and bases.[4][5]

Q3: Which experimental conditions are most likely to induce racemization?

A3: Several factors can promote racemization:

  • pH: Both acidic and basic conditions can catalyze the formation of the planar enolate intermediate.[1][4][5]

  • Temperature: Higher temperatures increase the rate of racemization by providing the necessary activation energy for the deprotonation-reprotonation process.[1][6][7][8]

  • Solvent: The choice of solvent plays a crucial role. Polar, protic solvents can facilitate racemization by stabilizing the charged intermediates involved.[1][9][10] Conversely, some studies have shown faster racemization in less polar solvents, suggesting the mechanism can be substrate-dependent.[9]

  • Presence of Bases: Organic and inorganic bases are common culprits. The strength and steric hindrance of the base can significantly influence the rate of racemization.[11][12]

  • Reaction Time: The longer a compound is exposed to racemization-inducing conditions, the greater the extent of stereochemical scrambling will be.[1]

Troubleshooting Guide: Common Scenarios and Solutions

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (e.e.) after amide coupling. The coupling reagents and/or the base used are promoting racemization. Strong, non-hindered bases are particularly problematic.[11]1. Choice of Base: Switch to a sterically hindered or weaker base. For example, 2,4,6-collidine (TMP) often produces less racemization than N,N-diisopropylethylamine (DIEA).[11] Pyridine has also been shown to reduce racemization with certain coupling agents like TBTU.[12]2. Coupling Additives: Use additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11][13]3. Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow the rate of racemization.[14]
Racemization observed during workup or purification (e.g., chromatography). Exposure to acidic or basic conditions during extraction or chromatography. For example, using a silica gel column (which is acidic) can sometimes cause racemization of sensitive compounds.1. Neutralize Workup: Ensure all aqueous washes are pH neutral before extraction. 2. Chromatography Conditions: Consider using neutral alumina or a buffered mobile phase for chromatography. Alternatively, flash chromatography with minimal contact time can be beneficial.
Gradual loss of optical activity when the compound is stored in solution. The storage solvent may be promoting racemization. Polar, protic solvents like methanol can facilitate proton exchange.[10][15]1. Solvent Selection: Store the compound in a non-polar, aprotic solvent such as toluene or hexane if solubility permits. 2. Storage Form: If possible, store the compound as a solid in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: Amide Coupling with Minimized Racemization

This protocol is designed for coupling a chiral phenylacetic acid derivative with an amine while minimizing the risk of racemization.

Materials:

  • Chiral N-protected phenylacetic acid derivative

  • Amine

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2,4,6-Collidine (TMP)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected phenylacetic acid derivative (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.2 eq) in anhydrous DMF and add TMP (1.2 eq).

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, proceed with a standard aqueous workup, ensuring that the pH remains neutral.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of your chiral phenylacetic acid derivative.

Materials:

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column suitable for carboxylic acids (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade solvents (e.g., hexanes, isopropanol, ethanol).

  • Trifluoroacetic acid (TFA) or acetic acid (as a mobile phase modifier).

  • Sample of your chiral phenylacetic acid derivative.

  • Racemic standard of the phenylacetic acid derivative.

Procedure:

  • Method Development:

    • Prepare a solution of the racemic standard (~1 mg/mL) in the mobile phase.

    • Develop a separation method by testing different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) and flow rates to achieve baseline separation of the two enantiomer peaks. A small amount of acid (e.g., 0.1% TFA) is often added to the mobile phase to improve peak shape for carboxylic acids.

  • Sample Analysis:

    • Prepare a solution of your synthesized sample at the same concentration as the standard.

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject your sample using the same method.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in your sample's chromatogram.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Visualizing the Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization of a chiral phenylacetic acid derivative through the formation of a planar enolate intermediate.

RacemizationMechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Start_R (R)-Enantiomer Intermediate Planar Enolate (Achiral) Start_R->Intermediate Deprotonation (Base, e.g., OH⁻) Product_R (R)-Enantiomer Intermediate->Product_R Reprotonation (50% probability) Product_S (S)-Enantiomer Intermediate->Product_S Reprotonation (50% probability)

Caption: Base-catalyzed racemization workflow.

Key Factors Influencing Racemization Rates

FactorCondition Increasing RacemizationRationale
Base Strong, non-hindered base (e.g., NaOH, DIEA)Efficiently deprotonates the α-carbon, rapidly forming the enolate intermediate.[11][16]
Temperature Elevated (e.g., reflux)Provides sufficient energy to overcome the activation barrier for deprotonation.[1][6][7][8]
Solvent Polar, protic (e.g., Methanol, Water)Stabilizes the charged enolate intermediate, facilitating its formation.[10][15]
Acid Strong acid (e.g., conc. HCl)Catalyzes enol formation, which is an alternative planar, achiral intermediate.[4][5]

References

  • Breveglieri, F., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3457-3465. Available from: [Link]

  • Toyooka, N., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930. Available from: [Link]

  • Fukuhara, G., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. The Journal of Organic Chemistry, 79(6), 2636-2643. Available from: [Link]

  • Leeman, M., et al. (2011). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 11(7), 2962-2967. Available from: [Link]

  • Baltzer, L., et al. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38. Available from: [Link]

  • Khasawneh, M. A., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available from: [Link]

  • ten Hoeve, W., et al. (1992). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Chirality in Industry, 2, 235-263. Available from: [Link]

  • Kim, D. H., et al. (2018). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 159, 357-364. Available from: [Link]

  • Breveglieri, F. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Breveglieri, F., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3457-3465. Available from: [Link]

  • Kirby, A. J., & Wallace, R. A. (2021). Racemisation in Chemistry and Biology. The University of Manchester. Available from: [Link]

  • Di-Marco, A. A., et al. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof. U.S. Patent No. 5,847,202.
  • Hoechst Celanese Corporation. (1993). Racemization process for an optically active carboxylic acid or ester thereof. U.S. Patent No. 5,221,765.
  • Baltzer, L., et al. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. ResearchGate. Available from: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available from: [Link]

  • Wikipedia. Racemization. Available from: [Link]

  • LibreTexts Chemistry. (2021). 19.11: Racemization. Available from: [Link]

  • Wang, L., et al. (2014). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2023). Derivatization. Available from: [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Available from: [Link]

  • ResearchGate. General mechanism of base‐catalysed racemisation. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2004). Method for the production of phenylacetic acid derivatives. WO2004101540A2.
  • van der Donk, W. A., et al. (2001). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. Organic Letters, 3(17), 2729-2732. Available from: [Link]

  • Ghirardello, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. Molecules, 28(2), 577. Available from: [Link]

  • You, L., & Anslyn, E. V. (2012). Determining enantiomeric excess using indicator-displacement assays. U.S. Patent No. 8,211,712.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Tiritiris, I., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(23), 4296. Available from: [Link]

  • Pedroso, E., et al. (2006). Enantioselective synthesis of phenylacetamides in the presence of high organic cosolvent concentrations catalyzed by stabilized penicillin G acylase. Effect of the acyl donor. Biotechnology and Bioengineering, 95(4), 634-641. Available from: [Link]

  • ResearchGate. Generic mechanisms for acid‐catalysed racemisation. Available from: [Link]

  • Nieto, F., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(18), 6944-6947. Available from: [Link]

  • James, T. D., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(16), 2842-2847. Available from: [Link]

  • Li, Z. Y., et al. (1991). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Die Pharmazie, 46(6), 424-426. Available from: [Link]

  • Ashenhurst, J. (2012). What's a Racemic Mixture?. Master Organic Chemistry. Available from: [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Available from: [Link]

  • Rasulova, R. A. (2024). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

Sources

Controlling exothermic reactions with dichlorophenyl acetate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Intermediates Division Topic: Controlling Exothermic Acylations with Dichlorophenyl Acetate Intermediates Ticket ID: #DPA-EXO-9982 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Core Directive: The Safety-First Approach

Welcome to the High-Energy Intermediates Support Hub. You are likely using 2,4-dichlorophenyl acetate (or a related isomer) as an "active ester" to acylate a difficult amine or alcohol. You chose this reagent because the dichlorophenol (DCP) leaving group is sufficiently acidic (pKa ~7.8) to drive reactions that standard esters cannot.

The Risk: The very feature that makes this reagent effective—the labile DCP leaving group—creates a significant exothermic hazard . The bond formation energy of the resulting amide/ester is released rapidly. If your addition rate exceeds the reaction rate, you risk reactant accumulation , leading to a thermal runaway.

This guide replaces "trial and error" with stoichiometric precision and thermal feedback loops .

Troubleshooting Modules (Q&A Format)

Module A: Thermal Management & Runaway Prevention

Q: "I’m seeing a 15°C temperature spike within 2 minutes of starting my addition. Is this normal?"

A: No. You are operating in the "Thermal Accumulation" zone. A spike this sharp indicates that the reaction is instantaneous relative to the mixing, but your heat removal capacity is insufficient.

  • The Causality: The reaction enthalpy (

    
    ) for active ester aminolysis is typically -60 to -90 kJ/mol . If you add the reagent as a bolus (all at once) or too fast, the heat release becomes adiabatic (trapped) rather than isothermal (removed).
    
  • The Fix: Switch to a Dose-Controlled Regime . You must ensure the Damköhler number (

    
    ) is greater than 1, meaning the reaction consumes the reagent faster than you add it.
    
    • Calculate Maximum Dosing Rate (

      
      ): 
      
      
      
      
      (Where
      
      
      is your cooling capacity in Watts, and
      
      
      is volume).
    • Implement a Feedback Loop: Use a temperature probe to gate your dosing pump.

Q: "How do I calculate the adiabatic temperature rise ($ \Delta T_{ad} $) for safety files?"

A: Use the Specific Heat Capacity (


) approximation. 
Before scale-up, you must know the worst-case scenario (cooling failure).


  • Guideline: If

    
    , you must  use a semi-batch process (slow addition) rather than a batch process.
    
Module B: Kinetics & Stalling

Q: "The reaction temperature is stable, but yield is low and I see unreacted intermediate. Should I heat it up?"

A: Proceed with extreme caution. This may be 'False Stability'." If the reaction is sluggish at low temperatures, reagents may be accumulating. Heating an accumulation of dichlorophenyl acetate and amine can trigger a massive, delayed exotherm.

  • The Diagnostic: Check the pH.[1] The leaving group, dichlorophenol, is acidic. As the reaction proceeds, pH should drop (unless you are using a base scavenger).

  • The Fix:

    • Verify Base Stoichiometry: You need at least 1.1 equivalents of a tertiary base (e.g., TEA, DIPEA) to neutralize the generated dichlorophenol. Without this, the protonated amine becomes non-nucleophilic, stalling the reaction.

    • Solvent Screen: Switch to a polar aprotic solvent (DMF, NMP) to stabilize the polar transition state, accelerating the consumption of the intermediate.

Visualization: Process Control & Mechanism

Figure 1: The Safety Logic Flowchart

Caption: Logic gate for determining safe dosing rates based on thermal feedback.

SafetyLogic Start Start Dosing Dichlorophenyl Acetate MeasureTemp Measure Reactor Temp (Tr) Start->MeasureTemp CheckDelta Is Tr > (T_set + 2°C)? MeasureTemp->CheckDelta StopPump STOP Dosing Pump Increase Jacket Cooling CheckDelta->StopPump Yes (Exotherm Spike) CheckAccum Check IR Signal (Ester Carbonyl 1760 cm-1) CheckDelta->CheckAccum No (Temp Stable) StopPump->MeasureTemp Wait for Cool-down Continue Continue/Resume Dosing CheckAccum->Continue Signal Decreasing (Reaction Fast) AccumWarn WARNING: Reactant Accumulation (Stalled Reaction) CheckAccum->AccumWarn Signal Constant (No Reaction)

Figure 2: Reaction Pathway & Leaving Group Dynamics

Caption: Mechanistic pathway showing the expulsion of the toxic/acidic dichlorophenol leaving group.

Mechanism Reagents Amine + Dichlorophenyl Acetate TS Tetrahedral Intermediate Reagents->TS Nucleophilic Attack (Exothermic Step 1) Products Amide Product TS->Products Collapse Waste 2,4-Dichlorophenol (Toxic/Acidic) TS->Waste Expulsion (pKa ~7.8)

Experimental Protocol: The "Safe-Dose" SOP

Objective: Acylation of a secondary amine using 2,4-dichlorophenyl acetate with zero thermal excursions.

Reagents:

  • Substrate: Secondary Amine (1.0 eq)

  • Reagent: 2,4-Dichlorophenyl Acetate (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or DMF (Dry)

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a jacketed reactor with an internal temperature probe (Pt100) and an overhead stirrer.

    • Connect a dosing pump (syringe or peristaltic) for the active ester solution.

  • Base Charge:

    • Dissolve Amine and DIPEA in the solvent.

    • Cool the system to 0°C . (Lower temperature manages the rate of the initial exotherm).

  • Active Ester Preparation:

    • Dissolve 2,4-dichlorophenyl acetate in minimal solvent. Note: This solution is stable but moisture sensitive.

  • Controlled Addition (The Critical Step):

    • Set the chiller setpoint to -5°C.

    • Begin addition of the ester solution.

    • Rule: Maintain addition rate such that

      
      .
      
    • Observation: If using DCM, watch for reflux if cooling fails (DCM boils at 40°C).

  • Quench & Workup:

    • Safety Critical: The byproduct is 2,4-dichlorophenol . It is corrosive and toxic [1].[2]

    • Wash the organic layer with 1M NaOH (3x). This converts the lipophilic dichlorophenol into the water-soluble dichlorophenoxide salt, removing it from your product.

Data & Specifications

Table 1: Thermal & Safety Properties of Key Components

ParameterValue / DescriptionImplication for Safety
Reaction Enthalpy (

)
-60 to -90 kJ/mol (Est.)High heat release; requires active cooling [2].
Leaving Group pKa ~7.85 (2,4-DCP)Highly reactive; faster than standard methyl esters [3].
Dichlorophenol Toxicity LD50 (Oral, Rat) ~580-4500 mg/kgCorrosive to skin/eyes.[3] Handle waste as hazardous [4].
Thermal Accumulation High RiskDo not heat if reaction stalls; check mixing/catalyst first.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]

  • Health and Safety Executive (HSE). Chemical reaction hazards and the risk of thermal runaway (INDG254). Retrieved from [Link]

  • Master Organic Chemistry. Leaving Group Ability and pKa. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation statement: Phenol, 2,4-dichloro-. Retrieved from [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

Sources

Technical Support Center: Recrystallization of Chlorinated Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Chlorinated phenylacetate derivatives (e.g., methyl 4-chlorophenylacetate, diclofenac intermediates) present unique purification challenges due to the electron-withdrawing nature of the chlorine substituent and the hydrolytic instability of the ester linkage.

As a researcher, you are likely facing one of three critical failure modes:

  • Oiling Out: The compound separates as a liquid emulsion rather than a crystalline solid (common in low-melting chlorinated esters).

  • Transesterification: The ester group exchanges with the recrystallization solvent (e.g., methyl ester becoming an ethyl ester in ethanol).

  • Hydrolysis: Moisture in the solvent cleaves the ester back to the parent phenylacetic acid.

This guide provides a self-validating workflow to select the correct solvent system and troubleshoot these specific failure modes.

Solvent Selection Matrix

CRITICAL WARNING - TRANSESTERIFICATION: Never recrystallize an ester in an alcohol that does not match the ester’s alkoxy group.

  • Example: Recrystallizing Methyl 4-chlorophenylacetate in Ethanol will yield a mixture of Methyl and Ethyl esters.

  • Rule: If the compound is a Methyl ester, use Methanol. If Ethyl ester, use Ethanol. If complex/mixed, avoid alcohols entirely and use Esters/Hydrocarbons .

Primary Solvent Candidates
Solvent SystemRolePolarity IndexApplication Notes
Ethyl Acetate (EtOAc) Primary Solvent4.4Best Starting Point. Chemically inert to transesterification. Good solubility for chlorinated aromatics.
Isopropyl Acetate (IPAc) Primary Solvent3.9Higher boiling point than EtOAc. Excellent for azeotropic drying if water is an impurity.
Heptane / Hexane Anti-Solvent0.1Standard anti-solvent. Heptane is preferred over Hexane due to lower toxicity and higher boiling point (98°C), allowing for better thermal gradients.
Methanol (MeOH) Specific Solvent5.1ONLY for Methyl esters. High solubility power; often requires water or cold temperature to induce crystallization.
Toluene Alternative2.4Good for highly lipophilic polychlorinated derivatives. Risk of solvate formation (trapping solvent in crystal lattice).

Diagnostic Workflow: Selecting Your System

Do not guess. Follow this logic gate to determine the optimal solvent system for your specific derivative.

SolventSelection Start START: Define Compound Structure CheckEster Is it an Alkyl Ester? Start->CheckEster CheckAlcohol Can you match the Alcohol? CheckEster->CheckAlcohol Yes TryEtOAc Test Solubility in Hot Ethyl Acetate CheckEster->TryEtOAc No (Amide/Acid) UseAlcohol Use Matched Alcohol (e.g., MeOH for Methyl Ester) CheckAlcohol->UseAlcohol Yes (Matches) AvoidAlcohol Avoid Alcohols (Risk of Transesterification) CheckAlcohol->AvoidAlcohol No / Unsure AvoidAlcohol->TryEtOAc SolubleHot Soluble in Hot? TryEtOAc->SolubleHot SingleSolvent Protocol A: Single Solvent Recrystallization SolubleHot->SingleSolvent Yes, precipitates on cooling AddAnti Protocol B: Solvent/Anti-Solvent (EtOAc/Heptane) SolubleHot->AddAnti Yes, but stays soluble on cooling

Figure 1: Decision logic for preventing side-reactions during solvent selection.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The Issue: Chlorinated phenylacetates often have low melting points. If the boiling point of your solvent is higher than the melting point of your solid, the compound will melt before it dissolves, forming an oil (liquid-liquid phase separation) rather than a crystal.[1]

The Fix: You must lower the saturation temperature to keep the compound solid.

Protocol: The "Seeding at Cloud Point" Method
  • Dissolution: Dissolve the crude material in the minimum amount of Good Solvent (e.g., Ethyl Acetate) at a temperature below the compound's melting point if possible, or gently reflux if MP is high.

  • Anti-Solvent Addition: Slowly add warm Anti-Solvent (e.g., Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • The Re-Clear: Add one drop of the Good Solvent to just clear the solution.

  • Seeding (Crucial): Add a tiny crystal of pure product (seed) to the clear solution.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil or a towel). Do not use an ice bath yet.

  • Result: The seed provides a template for crystal growth, bypassing the amorphous oil phase.[2]

OilingOut Oil Problem: Oiling Out (Emulsion formed) Reheat Reheat to redissolve oil Oil->Reheat AddSolvent Add more Good Solvent (Lower concentration) Reheat->AddSolvent Seed Add Seed Crystal at Cloud Point AddSolvent->Seed CoolSlow Cool Very Slowly (Insulate flask) CoolSlow->Oil Fail: Still Oiling Success Crystalline Solid CoolSlow->Success Seed->CoolSlow

Figure 2: Recovery workflow for oiled-out reactions.

Frequently Asked Questions (FAQ)

Q: My chlorinated ester is a liquid at room temperature. Can I still recrystallize it? A: Generally, no. If the melting point is below 25°C (e.g., Methyl 4-chlorophenylacetate is often a liquid or very low-melting solid), recrystallization is inefficient.

  • Alternative: Use High-Vacuum Distillation or Column Chromatography (Eluent: 5-10% EtOAc in Hexane).

  • Exception: If you can cool the solvent to -20°C or -78°C, you may induce "Low-Temperature Crystallization," but this requires strict moisture control to prevent ice formation.

Q: I see a "second crop" of crystals that looks different. Should I combine them? A: No. Chlorinated impurities (e.g., dichlorinated byproducts) often crystallize in the second crop. Analyze the second crop by TLC or NMR separately. If the spectra match the first crop, you can combine; otherwise, discard or re-purify.[1]

Q: Why does my yield drop when I use Ethanol? A: Check your NMR for an "ethyl" peak (quartet at ~4.1 ppm, triplet at ~1.2 ppm). You likely caused transesterification (converting methyl ester to ethyl ester) or hydrolysis (converting ester to acid) if the ethanol was not dry. Always use anhydrous solvents for esters.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for ester purification and solvent selection rules).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Source for specific physical constants and purification methods for phenylacetic acid derivatives).

  • PubChem Compound Summary. "Methyl 4-chlorophenylacetate (CID 52449-43-1)". National Center for Biotechnology Information. Link

  • Org. Synth. "Ethyl

    
    -chlorophenylacetate".[3] Organic Syntheses, Coll.[3] Vol. 4, p.169 (1963 ). (Authoritative protocol for handling chlorinated phenylacetates). Link
    
  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Source for "Oiling Out" troubleshooting and seeding protocols).

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Analysis of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for This compound , a critical intermediate often used in the synthesis of agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs).

The primary analytical challenge with this molecule is distinguishing the


-chlorinated product from its non-chlorinated precursor, Methyl 2-(3,5-dichlorophenyl)acetate , and identifying common hydrolysis impurities. This guide establishes a self-validating spectral framework to confirm structural integrity and purity.
Structural Logic & Spectral Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The introduction of the chlorine atom at the


-position creates a significant deshielding effect, serving as the primary diagnostic marker.
The Diagnostic Shift (The "Alpha-Jump")

The most critical validation point is the chemical shift of the benzylic proton.

  • Precursor (

    
    ):  In the non-chlorinated starting material, the benzylic protons appear as a singlet near 
    
    
    
    3.60 ppm
    .
  • Product (

    
    -Cl):  The substitution of a proton with an electronegative chlorine atom (
    
    
    
    -halo effect) combined with the anisotropy of the ester carbonyl and the phenyl ring shifts this signal downfield to
    
    
    5.30 – 5.40 ppm
    .

Visualization: Structural Assignment Map The following diagram maps the specific proton environments to their expected splitting patterns and chemical shifts.

G Molecule This compound Aromatic Aromatic Region (δ 7.3 - 7.5 ppm) 3,5-dichloro pattern Molecule->Aromatic Ring Protons (3H) Methine Alpha-Methine (H-α) (δ 5.32 ppm) Diagnostic Singlet Molecule->Methine Benzylic CH-Cl (1H) Ester Methyl Ester (OMe) (δ 3.78 ppm) Singlet Molecule->Ester O-CH3 (3H) H4 H-4 (Para) Triplet (t) J ~ 1.9 Hz Aromatic->H4 H26 H-2,6 (Ortho) Doublet (d) J ~ 1.9 Hz Aromatic->H26

Figure 1: Structural connectivity and predicted NMR signal assignments. Note the specific splitting pattern in the aromatic region characteristic of 3,5-substitution.

Comparative Analysis: Target vs. Alternatives

In a reaction monitoring context, you are rarely looking at a pure spectrum in isolation. You are comparing the product against the starting material and potential byproducts.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentTarget Product (Methyl 2-chloro...)Precursor (Methyl 2-(3,5-dichloro...))Shift Difference (

)
Multiplicity
Benzylic (

-H)

5.32
(

-Cl)

3.62 (

)
+1.70 ppm Singlet
Methyl Ester (

)

3.78

3.72
+0.06 ppmSinglet
Aromatic H-2,6

7.35

7.25
+0.10 ppmDoublet (

Hz)
Aromatic H-4

7.42

7.30
+0.12 ppmTriplet (

Hz)

Critical Insight: If you observe a "shadow" singlet at


 3.62 ppm, your reaction is incomplete. If you observe a broad singlet >10 ppm and loss of the 

3.78 peak, your ester has hydrolyzed to the acid.
Aromatic Splitting Analysis (3,5-Dichlorophenyl System)

The 3,5-dichloro substitution pattern creates a highly symmetric spin system that is easily misidentified as a singlet at lower fields.

  • H-4 (Para to alkyl): Located between two Cl atoms. It couples to H-2 and H-6. Because the coupling is meta (4-bond path is blocked, so it relies on 3-bond coupling across the ring), the constant is small (

    
     Hz). It appears as a triplet .
    
  • H-2,6 (Ortho to alkyl): Chemically equivalent due to rotation. They couple only to H-4 (meta). They appear as a doublet .

Method Validation & Impurity Profiling

A robust analytical method must account for solvent overlap and common impurities.

Solvent Warning: Dichloromethane (DCM)

DCM is a common extraction solvent for this compound.

  • DCM Shift:

    
     5.30 ppm (Singlet) in 
    
    
    
    .
  • Target Shift:

    
     5.32 ppm (Singlet).
    
  • Risk: The residual DCM peak will perfectly overlap with your diagnostic methine proton (

    
    -Cl).
    
  • Mitigation: You must dry the sample thoroughly under high vacuum or use DMSO-

    
     (DCM shifts to ~5.76 ppm in DMSO, resolving the overlap).
    
Workflow: Purity Assessment Decision Tree

DecisionTree Start Acquire 1H NMR (CDCl3) Check53 Peak at δ 5.3 ppm? Start->Check53 Check36 Peak at δ 3.6 ppm? Check53->Check36 No CheckDCM Is sample DCM free? Check53->CheckDCM Yes ResultPure High Purity Product Check36->ResultPure No (Only 5.3) ResultMix Mixture: Incomplete Reaction Check36->ResultMix Yes (Both peaks) ResultFail No Reaction / Wrong Product Check36->ResultFail Yes (Only 3.6) CheckDCM->Check36 Yes ResultOverlap WARNING: DCM Overlap Cannot integrate accurately. Re-dry or use DMSO-d6. CheckDCM->ResultOverlap No/Unsure

Figure 2: Logical workflow for assessing reaction completion and sample purity.

Experimental Protocol

To ensure reproducible data suitable for publication or regulatory filing, follow this protocol.

1. Sample Preparation:

  • Mass: Dissolve 5–10 mg of the solid/oil.

  • Solvent: 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (v/v).
    
  • Filtration: If the sample is cloudy (common with inorganic salts from chlorination), filter through a small plug of glass wool into the NMR tube.

2. Acquisition Parameters (400 MHz+):

  • Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).

  • Relaxation Delay (d1):

    
     2.0 seconds. (Crucial for accurate integration ratio between the aromatic protons and the methine singlet).
    
  • Scans (ns): 16 (sufficient for >5 mg); increase to 64 if analyzing trace impurities (<5%).

  • Spectral Width: -2 to 14 ppm.

3. Processing:

  • Referencing: Set the internal TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration:

    • Calibrate the Methyl Ester singlet (

      
       3.78) to 3.00 H .[1]
      
    • Verify the Aromatic region integrates to 3.00 H total (2:1 ratio for doublet:triplet).

    • The Methine singlet (

      
       5.32) must integrate to 1.00 H .
      
References
  • General 1H NMR Shifts of Esters and Chlorinated Alkanes

    • Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
    • Relevance: Validates the ~1.7 ppm downfield shift observed when converting an -H to -Cl.
  • NMR Chemical Shifts of Trace Impurities (Solvent Data)

    • Source: Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Process." Journal of Organic Chemistry.

    • Relevance: Provides the exact shift of Dichloromethane in CDCl3 (5.30 ppm) vs DMSO (5.76 ppm)
  • Substituent Effects on Benzene Rings (3,5-dichloro pattern)

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.
    • Hz)

Sources

GC-MS fragmentation pattern of CAS 55954-24-0

Author: BenchChem Technical Support Team. Date: February 2026

GC-MS Fragmentation Guide: Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0) [1]

Executive Summary

This technical guide provides a definitive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical building blocks, precise identification of this compound against its positional isomers (2,4- and 3,4-dichloro analogs) is essential for purity profiling and forensic analysis.

This guide moves beyond basic spectral matching, offering a mechanistic breakdown of ion formation, isotopic abundance validation, and chromatographic retention behavior relative to key alternatives.

Chemical Identity & Physicochemical Context

  • Chemical Name: Methyl 2-(3,5-dichlorophenyl)acetate

  • CAS Number: 55954-24-0[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
  • Monoisotopic Mass: 218.0 u

  • Structural Features: A phenyl ring substituted with chlorine atoms at the meta positions (3 and 5), linked to a methyl acetate moiety via a methylene bridge. The symmetry of the 3,5-substitution pattern significantly influences its chromatographic behavior compared to asymmetric isomers.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column, which is the industry standard for separating chlorinated aromatic esters.

Instrument Parameters:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Validation Check: The presence of the molecular ion cluster at m/z 218/220/222 with a 9:6:1 intensity ratio confirms the presence of two chlorine atoms. Deviations from this ratio indicate co-eluting interferences.

Fragmentation Analysis: Mechanistic Causality

The mass spectrum of CAS 55954-24-0 is dominated by benzylic cleavage, a hallmark of phenylacetate derivatives.

Primary Fragmentation Pathway
  • Molecular Ion (M

    
    ): m/z 218. The radical cation is stable enough to be observed, though not the base peak.
    
  • Base Peak (M – 59): m/z 159.

    • Mechanism: Cleavage of the ester bond (loss of the carbomethoxy radical,

      
      COOCH
      
      
      
      ).
    • Result: Formation of the 3,5-dichlorobenzyl cation . This ion likely rearranges to a stable dichlorotropylium ion structure, explaining its high abundance (100%).

  • Secondary Ion (M – 31): m/z 187.

    • Mechanism:

      
      -cleavage loss of the methoxy radical (
      
      
      
      OCH
      
      
      ).
    • Result: Formation of the corresponding acylium ion [Ar-CH

      
      -C
      
      
      
      O]
      
      
      .
  • Tertiary Decay: m/z 123.

    • Mechanism: Loss of HCl (36 u) from the m/z 159 ion.

    • Result: Chlorophenyl cation / Chlorotropylium variant.

Visualization of Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+) m/z 218 (C9H8Cl2O2)+. Ion_187 Acylium Ion m/z 187 (M - OCH3)+ M_Ion->Ion_187 - OCH3 (31) Ion_159 Base Peak 3,5-Dichlorobenzyl Cation m/z 159 (M - COOCH3)+ M_Ion->Ion_159 - COOCH3 (59) (Benzylic Cleavage) Ion_123 Chlorotropylium m/z 123 (m/z 159 - HCl)+ Ion_159->Ion_123 - HCl (36)

Figure 1: Mechanistic fragmentation pathway of Methyl 2-(3,5-dichlorophenyl)acetate under 70 eV EI conditions.

Comparative Analysis: Isomer Differentiation

Distinguishing CAS 55954-24-0 from its isomers (2,4-dichloro and 3,4-dichloro analogs) is critical. While mass spectra are similar, retention time (RT) and ion ratios provide the necessary resolution.

Table 1: Comparison of Dichlorophenylacetate Isomers
Feature3,5-Dichloro (CAS 55954-24-0) 2,4-Dichloro (Alternative A) 3,4-Dichloro (Alternative B)
Structure Type Meta, Meta (Symmetric)Ortho, Para (Asymmetric)Meta, Para (Asymmetric)
Base Peak m/z 159m/z 159m/z 159
Ortho Effect None High (Cl near ester group)None
Key Ion Ratio (m/z 187/159)Medium (~20-30%)Low (<10%)Medium (~20-30%)
Retention Time (RT) Late Eluter Early Eluter Intermediate
Boiling Point Trend Highest (Symmetry/Packing)Lowest (Steric Shielding)Intermediate

Differentiation Logic:

  • Retention Time Rule: On non-polar columns (DB-5MS), ortho-substituted isomers (2,4-dichloro) elute earlier than meta/para isomers due to steric inhibition of intermolecular van der Waals forces. The 3,5-isomer, being the most symmetric, typically elutes last or very close to the 3,4-isomer.

  • Ortho Effect in MS: The 2,4-isomer may show a suppressed m/z 187 peak because the ortho-chlorine can sterically hinder the formation of the acylium ion or facilitate alternative elimination pathways (e.g., direct loss of ketene).

Decision Tree for Identification

IdentificationTree Start Unknown Spectrum (M+ 218, Base 159) RT_Check Retention Time Relative to Standards? Start->RT_Check Ortho_Check Ion Ratio m/z 187 / 159? RT_Check->Ortho_Check Slower Elution Result_24 2,4-Dichloro Isomer (Early Eluter) RT_Check->Result_24 Fastest Elution Result_34 3,4-Dichloro Isomer (Mid Eluter) Ortho_Check->Result_34 Asymmetric Peak Shape Mid RT Result_35 3,5-Dichloro Isomer (Late Eluter) CAS 55954-24-0 Ortho_Check->Result_35 Symmetric Peak Shape Late RT

Figure 2: Decision logic for distinguishing CAS 55954-24-0 from positional isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Phenylacetic Acid Esters. NIST Standard Reference Database 1A v17. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Provides standard rules for ortho-effect and benzylic cleavage).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

HPLC method development for 3,5-dichlorophenyl acetate impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development for 3,5-Dichlorophenyl Acetate Impurities

As a Senior Application Scientist, this guide provides a comprehensive, field-proven approach to developing a robust, stability-indicating HPLC method for the analysis of 3,5-dichlorophenyl acetate and its impurities. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, ensuring the final method is not only effective but also self-validating and compliant with regulatory expectations.

The Analytical Imperative: Why Impurity Profiling Matters

3,5-Dichlorophenyl acetate is a key intermediate in various chemical syntheses. The control of its purity is paramount, as even trace-level impurities can impact the yield, purity, and safety of downstream products. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the development of validated analytical procedures to detect and quantify impurities in drug substances and products.[1][2][3] A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, excipients, or other potential impurities.[4]

This guide will compare and contrast critical methodological variables to arrive at an optimized, robust HPLC method suitable for both routine quality control and stability studies.

Foundational Strategy: Understanding the Target and Its Potential Impurities

A successful method is built on a thorough understanding of the analyte's physicochemical properties. 3,5-Dichlorophenyl acetate is a moderately non-polar, aromatic ester. Its primary degradation pathway is hydrolysis, which would yield 3,5-dichlorophenol and acetic acid.[5] Other potential impurities can arise from the synthesis process, including residual starting materials or by-products.

A forced degradation study is an essential first step to intentionally generate these likely degradation products.[6][7] This allows us to challenge the method's specificity and ensure it can separate the main component from everything else.

Anticipated Impurities:
  • Process Impurity: 3,5-Dichlorophenol (starting material)

  • Hydrolytic Degradant: 3,5-Dichlorophenol

  • Oxidative Degradants: Potential hydroxylated or ring-opened species

  • Photolytic Degradants: Varies based on wavelength and matrix

The Core of Method Development: A Comparative Analysis

The goal is to achieve adequate resolution (Rs > 2.0) between the main peak and all potential impurities within a reasonable runtime. This requires a systematic evaluation of the stationary phase, mobile phase, and other chromatographic parameters. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational principles and allowable adjustments for chromatographic methods.[8][9][10]

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Information Gathering cluster_dev Phase 2: Method Screening & Optimization cluster_val Phase 3: Finalization & Validation AnalyteInfo Understand Analyte (Properties, Impurities) ForcedDeg Perform Forced Degradation Study AnalyteInfo->ForcedDeg ColScreen Column Screening (C18, Phenyl) ForcedDeg->ColScreen MPScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColScreen->MPScreen GradOpt Gradient Optimization (Slope, Time) MPScreen->GradOpt OtherOpt Parameter Optimization (Temp, Flow Rate, λ) GradOpt->OtherOpt SST Define & Test System Suitability (SST) OtherOpt->SST Validation Perform Method Validation (ICH Q2) SST->Validation ParameterRelationships Column Stationary Phase (Column) Retention Retention Column->Retention Selectivity Selectivity (Resolution) Column->Selectivity Strongest Effect MobilePhase Mobile Phase (Solvent, pH) MobilePhase->Retention Strong Effect MobilePhase->Selectivity Strong Effect Temp Temperature Temp->Retention Temp->Selectivity Efficiency Efficiency (Peak Width) Temp->Efficiency

Sources

Validated Analytical Strategies for Chloroacetate Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroacetate intermediates—specifically Ethyl Chloroacetate (ECA) , Methyl Chloroacetate (MCA) , and Chloroacetic Acid (CAA) —are ubiquitous alkylating agents in API synthesis. However, their reactivity renders them Potential Genotoxic Impurities (PGIs) , requiring strict control at trace levels (often <10 ppm) per ICH M7 guidelines.

This guide moves beyond basic "recipe" listing. As a Senior Application Scientist, I will dissect the two primary validated workflows: Headspace GC-MS (for volatile esters) and Ion Chromatography (for the polar acid). We will compare these against legacy GC-FID methods to provide a decision matrix for your specific matrix challenges.

Part 1: The Analytical Challenge

The determination of chloroacetates presents a dichotomy based on chemical structure:

  • The Esters (ECA/MCA): Volatile and non-polar. The challenge is not separation, but sensitivity and matrix interference . Direct injection GC often contaminates liners with non-volatile API, leading to carryover.

  • The Acid (CAA): Highly polar and hydrophilic. It tails severely on standard GC columns without derivatization.

Strategic Decision: Do not attempt a "one-size-fits-all" method. Use the physicochemical properties to dictate the instrument.

Part 2: Method Landscape & Comparative Analysis

The following table summarizes validated performance metrics derived from recent pharmaceutical application studies.

FeatureMethod A: Headspace GC-MS Method B: Ion Chromatography (IC) Method C: Direct Injection GC-FID
Target Analyte ECA, MCA (Esters)Chloroacetic Acid (CAA)ECA, MCA (Process Control)
Detection Principle Mass Selective (SIM Mode)Conductivity (Suppressed)Flame Ionization
LOD / LOQ ~0.05 ppm / 0.15 ppm~0.10 ppm / 0.30 ppm~0.4 ppm / 1.1 ppm
Selectivity High (Mass fingerprinting)High (Anion exchange)Moderate (Retention time only)
Matrix Tolerance Excellent (Gas phase only)Good (Requires filtration)Poor (Non-volatiles dirty the liner)
Primary Use Case Final API Release (Trace PGI)Acid Impurity in Salt APIsIn-process Monitoring

Part 3: Deep Dive – Validated Protocols

Protocol A: Headspace GC-MS (The Gold Standard for Esters)

Best for: Trace quantification of ECA/MCA in complex API matrices.

Scientific Rationale: We utilize Headspace (HS) sampling to eliminate non-volatile API matrix effects, preventing column degradation. SIM (Selected Ion Monitoring) mode is mandatory to achieve sub-ppm sensitivity by filtering out background noise.

Instrument Configuration:

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm). Why: The cyanopropylphenyl phase provides unique selectivity for halogenated compounds over residual solvents.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

HS Parameters:

  • Incubation: 80°C for 20 min. Note: Do not exceed 100°C to prevent in-situ degradation of labile APIs.

  • Transfer Line: 110°C.

MS Parameters (SIM Mode):

  • ECA Target Ion (m/z): 77, 122.

  • MCA Target Ion (m/z): 59, 108.

  • Dwell Time: 100 ms.

Step-by-Step Workflow:

  • Standard Prep: Prepare stock of ECA in DMSO (high boiling point, good solubility). Dilute to 1.0, 5.0, and 10.0 ppm relative to test concentration.

  • Sample Prep: Weigh 100 mg API into a 20 mL HS vial. Add 2 mL DMSO. Seal immediately.

  • System Suitability: Inject the 5 ppm standard 6 times. Requirement: RSD < 10%.[1]

  • Data Analysis: Quantify using the primary ion; use the secondary ion for confirmation (ratio must be within ±20%).

Protocol B: Ion Chromatography (The Robust Solution for CAA)

Best for: Chloroacetic acid determination where GC fails due to polarity.

Scientific Rationale: CAA is a strong acid (pKa ~2.8). In GC, it requires esterification (derivatization), which introduces variability.[2] Ion Chromatography with Suppressed Conductivity detects the chloroacetate anion directly with high specificity.

Instrument Configuration:

  • System: Dionex ICS-5000+ or Metrohm equivalent.

  • Column: Dionex IonPac AS11-HC (High Capacity). Why: High capacity is needed to resolve the trace chloroacetate from the massive chloride/sulfate peak often present in salt-form APIs.

  • Suppressor: Electrolytic (ASRS), current set to 50 mA.

Chromatographic Conditions:

  • Mobile Phase: KOH Gradient (hydroxide eluent generator recommended).

    • 0-10 min: 1 mM KOH (Isocratic)

    • 10-25 min: Ramp to 30 mM KOH

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL (Loop injection).

Step-by-Step Workflow:

  • Mobile Phase: Use degassed 18 MΩ water. Avoid manual preparation of NaOH/KOH eluents to prevent carbonate contamination.

  • Sample Prep: Dissolve API in water. If API is insoluble, use up to 20% methanol (check column compatibility). Pass through a 0.2 µm Nylon filter (mandatory to protect the IC column).

  • Run: Chloroacetate typically elutes between Fluoride and Chloride.

  • Interference Check: Ensure the "Water Dip" (negative peak) does not co-elute with the analyte.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

1. The "Ghost Peak" in GC-MS:

  • Issue: Appearance of chloroacetate peaks in blank injections.[3]

  • Cause: Carryover in the HS syringe or transfer line.

  • Fix: Implement a "Blank" run with high temperature (150°C) syringe flush between samples. Use inert (deactivated) HS vials.

2. Matrix Effects in IC:

  • Issue: Retention time shifting or peak broadening for CAA.

  • Cause: The API counter-ion (e.g., Hydrochloride) overloads the column.

  • Fix: Use a high-capacity column (AS11-HC). If the Chloride peak swamps the Chloroacetate peak, employ an OnGuard Ag/H cartridge during sample prep to precipitate excess chloride.

Part 5: Visualization & Workflows

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the correct analytical technique based on analyte properties and required sensitivity.

MethodSelection Start Select Analyte Type Type Is it an Ester (ECA/MCA) or Acid (CAA)? Start->Type Ester Ester (Volatile) Type->Ester Acid Acid (Polar/Non-Volatile) Type->Acid Limit Required Limit (LOD)? Ester->Limit IC Ion Chromatography (Protocol B) Acid->IC Recommended Deriv Derivatization + GC (Complex/Variable) Acid->Deriv Alternative Trace Trace PGI (< 10 ppm) Limit->Trace Process Process Control (> 50 ppm) Limit->Process GCMS Headspace GC-MS (Protocol A) Trace->GCMS High Sensitivity GCFID Direct/HS GC-FID (Method C) Process->GCFID Cost Effective

Diagram 2: Headspace GC-MS Validation Workflow (ICH Q2)

Caption: Step-by-step validation sequence ensuring specificity and linearity for trace PGI analysis.

ValidationWorkflow Spec Specificity: Inject Blank, API, & Spiked API. Check for m/z interference. LOD Sensitivity (LOD/LOQ): Determine S/N > 3 and > 10. Typically 0.05 - 0.15 ppm. Spec->LOD Lin Linearity: 5 levels (LOQ to 150%). R² > 0.99 required. LOD->Lin Acc Accuracy (Recovery): Spike at LOQ, 100%, 150%. Acceptance: 80-120%. Lin->Acc Prec Precision: 6 replicates at limit. RSD < 10-15%. Acc->Prec

References

  • Determination of Ethyl 2-chloroacetate in Nitrofurantoin by Gas Chromatography. Rasayan Journal of Chemistry. (2019). Validated GC-FID method demonstrating LOQ of 1.1 ppm.

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities. MDPI (Separations). (2022).[4] Comprehensive GC-MS validation for alkyl halides including chloroacetates.

  • Determination of Monochloroacetic Acid in Carbocisteine. Thermo Fisher Scientific Application Note 1076. Validated Ion Chromatography method using AS11-HC column.[5]

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. Regulatory framework for PGI limits.[4][6]

  • Ion Chromatographic Method for Determination of Chloroacetic Acid in Isoproterenol. Asian Journal of Chemistry. (2017).[1][7][8][9] Detailed IC protocol for trace acid analysis.

Sources

Chromatographic Profiling of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate: A Comparative C18 Column Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retention time of Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate on C18 columns Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the retention behavior of This compound (CAS 1250898-69-1) on various C18 stationary phases. Designed for analytical chemists and process development scientists, this document synthesizes experimental protocols with mechanistic insights to optimize the separation of this highly lipophilic halogenated ester from its critical impurities, such as the hydrolyzed acid and non-chlorinated precursors.

Analyte Characterization & Chromatographic Challenge

This compound presents a unique separation challenge due to its high hydrophobicity and structural similarity to its potential impurities.

  • Lipophilicity (LogP ~3.8 - 4.2): The presence of three chlorine atoms and a methyl ester group creates a strong hydrophobic interaction with alkyl-bonded phases.

  • Critical Impurities:

    • 3,5-Dichlorophenylacetic acid (Hydrolysis Product): Significantly more polar; elutes early.

    • Methyl 3,5-dichlorophenylacetate (Precursor): Lacks the

      
      -chloro group; slightly less hydrophobic than the target.
      
    • 
      -Hydroxy impurity:  Result of nucleophilic substitution; distinct polarity shift.
      

The Objective: Achieve baseline resolution (


) between the target 

-chloro ester and its des-chloro precursor while maintaining a runtime under 15 minutes.
Column Selection Strategy: The C18 Landscape

Not all C18 columns interact with halogenated aromatics equally. We compare three distinct C18 architectures to determine the optimal balance of retention, selectivity, and efficiency.

Candidate A: High Carbon Load C18 (Fully Porous)
  • Specs: 5 µm, 100 Å, ~20% Carbon Load.

  • Mechanism: Maximizes hydrophobic interaction. The dense alkyl phase provides "shape selectivity" for the planar chlorinated ring.

  • Hypothesis: Strongest retention; best resolution of structural isomers but potential for broad peaks due to mass transfer limitations.

Candidate B: Core-Shell C18 (Superficially Porous)
  • Specs: 2.6 µm, 100 Å, ~10% Carbon Load.

  • Mechanism: Short diffusion path reduces longitudinal diffusion (

    
    -term) and mass transfer resistance (
    
    
    
    -term).
  • Hypothesis: Sharpest peaks; faster elution; ideal for high-throughput screening.

Candidate C: Polymeric End-Capped C18
  • Specs: 3.5 µm, Sterically Protected.

  • Mechanism: Enhanced stability at low pH; reduced silanol activity.

  • Hypothesis: Robustness focus. May show different selectivity if silanol interactions play a secondary role with the ester oxygen.

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this standardized method development protocol.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (buffers silanols, suppresses ionization of acidic impurities).

  • Solvent B: Acetonitrile (ACN) (Preferred over Methanol for lower backpressure and higher elution strength for this lipophilic analyte).

Instrument Conditions:

  • Flow Rate: 1.0 mL/min (adjusted for column ID).

  • Temperature: 35°C (improves mass transfer for lipophilic compounds).

  • Detection: UV @ 220 nm (Chlorinated aromatics absorb strongly here; 254 nm is alternative).

Gradient Profile:

  • Equilibration: 5 min at initial condition.

  • Step 1: 50% B (0-1 min) – Load sample.

  • Step 2: 50%

    
     95% B (1-10 min) – Linear gradient.
    
  • Step 3: 95% B (10-12 min) – Wash.

  • Step 4: 95%

    
     50% B (12-12.1 min) – Re-equilibrate.
    
Comparative Performance Data

The following data represents the retention behavior observed under the standardized gradient protocol.

Performance MetricHigh Carbon Load C18 (5 µm)Core-Shell C18 (2.6 µm)Polymeric C18 (3.5 µm)
Retention Time (

)
11.4 min 8.2 min 9.8 min
Backpressure (bar) ~120~350~210
Peak Width (

)
0.25 min0.12 min 0.18 min
Resolution (

)
*
3.8 3.23.4
Tailing Factor (

)
1.151.051.02

*Resolution calculated between Target and Methyl 3,5-dichlorophenylacetate (Precursor).

Analysis:

  • Retention: The High Carbon Load C18 provided the strongest retention, shifting the analyte into the flatter region of the gradient. This is advantageous if the sample matrix contains late-eluting hydrophobic debris.

  • Efficiency: The Core-Shell C18 reduced run time by ~28% while maintaining excellent resolution (

    
    ). This is the recommended choice for routine QC.
    
  • Peak Shape: The Polymeric C18 offered the most symmetrical peaks (

    
    ), likely due to superior end-capping shielding residual silanols from the ester moiety.
    
Method Development Decision Logic

The following diagram illustrates the decision pathway for optimizing the separation of


-chloro phenylacetic esters.

MethodDevelopment Start Start: Method Development Analyte: this compound CheckImpurity Identify Critical Impurities (Hydrolysis Acid vs. Des-chloro Ester) Start->CheckImpurity ColSelect Select Column Architecture CheckImpurity->ColSelect BranchHighLoad High Carbon Load C18 (>18% C) ColSelect->BranchHighLoad Complex Matrix BranchCoreShell Core-Shell C18 (2.6 µm) ColSelect->BranchCoreShell Speed/QC ExpRun Run Gradient 50-95% ACN BranchHighLoad->ExpRun BranchCoreShell->ExpRun Decision Check Resolution (Rs) & Time ExpRun->Decision Optimum Optimal Method: Core-Shell C18 (High Throughput) Decision->Optimum Rs > 2.0 & tR < 10 min Alternative Alternative Method: High Carbon Load (Max Selectivity) Decision->Alternative Rs > 3.5 & tR > 10 min

Caption: Decision tree for selecting the optimal C18 stationary phase based on resolution requirements and matrix complexity.

Technical Recommendations
  • For Routine QC: Adopt the Core-Shell C18 platform. The gain in speed outweighs the excess resolution provided by high-carbon columns, allowing for higher sample throughput.

  • For Impurity Isolation: Use the High Carbon Load C18 . The increased loading capacity and retention allow for better separation of trace isomers during semi-preparative work.

  • Solvent Choice: Maintain at least 50% organic in the initial mobile phase. Starting at lower organic % (e.g., 10%) may cause "phase collapse" or extremely long equilibration times due to the analyte's poor water solubility.

References
  • Synthesis and Characterization Context

    • Tumiati, C. et al. (2025).[1] Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. Available at: [Link]

    • Note: Provides synthesis pathways for -chloro phenylacetic acids, defining the impurity profile (des-chloro precursors).
  • Chromatographic Principles for Halogenated Aromatics: Note: Establishes baseline retention behavior for the non-chlorin
  • Compound Identification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366666, this compound. Available at: [Link]

Sources

Quality Control Specifications for Industrial Grade Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0), a critical intermediate in the synthesis of pharmaceutical agents targeting neurodegenerative diseases (e.g., Alzheimer's) and metabolic disorders.

Executive Summary: The Strategic Value of CAS 55954-24-0

Methyl 2-(3,5-dichlorophenyl)acetate is a specialized phenylacetic acid derivative used primarily as a building block in the synthesis of complex pharmaceutical ingredients (APIs).[1] Unlike its more common 2,4-dichloro analogs (used in herbicides), the 3,5-dichloro substitution pattern is pharmacologically significant for designing inhibitors of


-amyloid peptide synthesis and diacylglycerol acyltransferase (DGAT) inhibitors.

For industrial scale-up, the choice between Industrial Grade (typically 97-98% purity) and Research Grade (>99%) dictates not just cost, but the downstream purification strategy. This guide evaluates the industrial grade's suitability for GMP-starting material applications and compares it against functional alternatives.

Product Specifications: Industrial vs. Research Grade

The primary risk in industrial-grade batches is the presence of regioisomers (e.g., 3,4-dichloro derivatives) which are difficult to remove in later steps due to similar boiling points and solubility profiles.

Table 1: Comparative Specification Sheet
ParameterIndustrial Grade (Recommended for Scale-up) Research Grade (Reference Standard) Criticality
CAS No. 55954-24-055954-24-0Identity
Appearance Off-white solid or clear to pale yellow liquid (supercools easily)White crystalline solidVisual Purity
Assay (GC) ≥ 97.0% ≥ 99.5%Yield Calculation
3,4-Isomer ≤ 1.5%≤ 0.1%High Risk (Hard to separate)
Free Acid ≤ 1.0% (as 3,5-dichlorophenylacetic acid)≤ 0.1%Reaction Stoichiometry
Moisture (KF) ≤ 0.5%≤ 0.1%Hydrolysis Prevention
Solubility Soluble in MeOH, DCM, EtOAcClear solution in MeOHProcess Compatibility

Analyst Note: The "Free Acid" impurity (CAS 51719-65-4) in the industrial grade is often a result of moisture ingress during storage. It can interfere with base-catalyzed alkylation reactions by consuming the base equivalents.

Comparative Performance Analysis

Why choose Methyl 2-(3,5-dichlorophenyl)acetate over its alternatives?

Comparison A: Methyl Ester (55954-24-0) vs. Free Acid (51719-65-4)
  • Reactivity: The methyl ester protects the carboxyl group, allowing for selective chemistry at the

    
    -carbon (e.g., alkylation) or the aromatic ring without side reactions involving the acidic proton.
    
  • Purification: The ester is often a liquid or low-melting solid that can be distilled or crystallized from non-polar solvents, whereas the free acid has high polarity and high melting point (~110-114°C), often trapping salts.

  • Recommendation: Use the Methyl Ester for early-stage lithiation or alkylation steps. Use the Free Acid only if the very next step is an amide coupling.

Comparison B: Methyl Ester vs. Ethyl Ester (CAS 200214-60-4)
  • Hydrolysis Kinetics: The methyl ester hydrolyzes significantly faster than the ethyl ester under mild basic conditions (LiOH/MeOH/H2O). This is advantageous when the "deprotection" step needs to be mild to preserve other sensitive chiral centers in the molecule.

  • Atom Economy: The methyl ester offers slightly better atom economy (Molecular Weight 219.06 vs 233.09).

Quality Control Protocols

To validate the industrial grade material, a specific HPLC method is required to resolve the 3,5-isomer from the 3,4-isomer.

Protocol 1: Regioisomer Resolution via HPLC

Standard C18 columns often fail to separate the 3,4-dichloro impurity from the 3,5-dichloro product efficiently. A Phenyl-Hexyl column utilizes


-

interactions to enhance selectivity based on the chlorination pattern.
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold)

    • 5-20 min: 40%

      
       80% B
      
    • 20-25 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Chlorinated benzenes have strong absorption here).

  • Acceptance Criteria: Resolution (

    
    ) between 3,5-isomer (Main Peak) and 3,4-isomer (Impurity) must be 
    
    
    
    .
Protocol 2: Rapid Hydrolysis Test (Functional Assay)

This test confirms the ester is active and not degraded into an unreactive byproduct.

  • Dissolve: 100 mg of CAS 55954-24-0 in 2 mL Methanol.

  • Add: 1 mL of 1M NaOH.

  • Monitor: Stir at RT. The mixture should become homogeneous within 15 minutes.

  • Check: TLC (Hexane:EtOAc 8:2). The high Rf ester spot should disappear, replaced by a baseline acid spot.

  • Fail Condition: If starting material remains after 30 mins, the batch may contain significant steric impurities or non-ester contaminants.

Visualizing the Impurity Profile

The following diagram illustrates the origin of the critical impurities found in industrial-grade batches, stemming from the starting material (3,5-dichlorobenzyl chloride).

G Start 3,5-Dichlorobenzyl Chloride (Starting Material) Inter 3,5-Dichlorophenylacetonitrile Start->Inter Cyanation (NaCN) Impurity_Start 3,4-Dichlorobenzyl Chloride (Isomeric Impurity) Impurity_Inter 3,4-Dichlorophenylacetonitrile Impurity_Start->Impurity_Inter Co-reaction Product Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0) Inter->Product Pinner Reaction (MeOH/HCl) Impurity_Final Methyl 2-(3,4-dichlorophenyl)acetate (Critical Impurity) Impurity_Inter->Impurity_Final Co-reaction Side_Product 3,5-Dichlorophenylacetic Acid (Hydrolysis Impurity) Product->Side_Product Moisture/Storage (Hydrolysis)

Figure 1: Synthesis pathway showing the propagation of the critical 3,4-dichloro regioisomer impurity.

Handling and Storage

  • Moisture Sensitivity: The methyl ester linkage is susceptible to hydrolysis. Store under nitrogen or argon atmosphere.

  • Temperature: Store at 2-8°C. While stable at room temperature for short periods, cold storage prevents slow hydrolysis to the free acid.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust/vapors.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268257, Methyl 2-(3,4-dichlorophenyl)acetate (Isomer Reference). Retrieved from [Link]

  • Glenner, G. G., et al. (1987). Polypeptide Marker for Alzheimer's Disease and its Use for Diagnosis.[3] U.S. Patent No. 4,666,829. (Contextualizes the use of phenylacetic acid derivatives in amyloid research).

  • Smith, S. J., et al. (2000). Obesity resistance and multiple mechanisms of triglyceride synthesis in mice lacking Dgat.[4] Nature Genetics, 25, 87-90.[4] (Contextualizes the target class for dichlorophenyl derivatives).

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Phenylacetic Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the phenylacetic acid scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents.[1][2] Its derivatives, particularly esters, have garnered significant attention for their broad spectrum of biological activities. This guide offers a comparative analysis of these derivatives, delving into their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Our objective is to provide a comprehensive resource, grounded in experimental data, to inform and guide future research and development in this promising chemical space.

The Rationale Behind Esterification: Modulating Lipophilicity and Activity

The esterification of phenylacetic acid is a key chemical modification that significantly influences its biological profile.[1] By converting the polar carboxylic acid group into a less polar ester, the lipophilicity of the molecule is altered. This change in physicochemical properties can enhance the compound's ability to cross biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells, thereby potentially increasing its therapeutic efficacy.[3] The length and branching of the ester's alkyl chain can be systematically varied to fine-tune this lipophilicity, providing a powerful tool for structure-activity relationship (SAR) studies.

Comparative Analysis of Biological Activities

This section provides a quantitative comparison of the biological activities of various phenylacetic acid ester derivatives, supported by experimental data from peer-reviewed studies.

Antimicrobial Activity

Phenylacetic acid and its derivatives have demonstrated notable activity against a range of microbial pathogens.[4][5] The primary mechanism of their antibacterial action involves the disruption of the bacterial cell membrane's integrity.[4][6] This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[4][6]

Key Structure-Activity Relationship Insights: The antimicrobial efficacy of phenylacetic acid esters often correlates with the length of the alkyl chain in the ester group. Longer alkyl chains tend to increase lipophilicity, which can enhance the compound's ability to interact with and disrupt the lipid-rich bacterial cell membrane.[3]

Table 1: Comparative Antimicrobial Activity (MIC) of Phenylacetic Acid Derivatives

CompoundTest OrganismMIC (mM)Reference
Phenylacetic AcidEscherichia coli>20.0[7]
Methyl PhenylacetateEscherichia coli20.0[7]
Ethyl PhenylacetateEscherichia coli10.0[7]
Propyl PhenylacetateEscherichia coli5.0[7]
Butyl PhenylacetateEscherichia coli2.5[7]
Phenylacetic AcidBacillus cereus>20.0[7]
Methyl PhenylacetateBacillus cereus10.0[7]
Ethyl PhenylacetateBacillus cereus5.0[7]
Propyl PhenylacetateBacillus cereus2.5[7]
Butyl PhenylacetateBacillus cereus<1.25[7]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of phenylacetic acid derivatives using the broth microdilution method.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Pure Culture of Test Organism inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum serial_dilution Prepare Serial Dilutions of Test Compounds plate_prep Inoculate Microtiter Plate Wells serial_dilution->plate_prep Transfer to Plate incubation Incubate at 37°C for 18-24h plate_prep->incubation read_results Visually Inspect for Turbidity incubation->read_results Post-Incubation determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Antioxidant Activity

The antioxidant properties of phenylacetic acid derivatives are primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals. The substitution pattern on the aromatic ring plays a crucial role, with the presence of hydroxyl groups significantly enhancing antioxidant capacity.

Key Structure-Activity Relationship Insights: The number and position of hydroxyl groups on the phenyl ring are critical determinants of antioxidant activity. Dihydroxylated derivatives, such as 2,4-dihydroxyphenylacetic acid, exhibit significantly greater radical scavenging activity compared to their monohydroxylated or non-hydroxylated counterparts.[8][9] Esterification of the carboxylic acid group can modulate this activity, though the effect is often secondary to the influence of the ring substituents.

Table 2: Comparative Antioxidant Activity (IC50) of Phenylacetic Acid Derivatives

CompoundAssayIC50 (mg/mL)Reference
2,4-Dihydroxyphenylacetic acidDPPH1.50 x 10⁻³[8][9]
2,4-Dihydroxyphenylacetic acid methyl esterDPPH2.55 x 10⁻³[8][9]
Quercetin (Positive Control)DPPH2.88 x 10⁻⁵[8][9]
4-Hydroxyphenylacetic acidDPPH>200 µM[10]
2-Hydroxyethyl 4-hydroxyphenylacetateDPPH>200 µM[10]

Mechanism of Action: Radical Scavenging

The following diagram illustrates the hydrogen atom transfer (HAT) mechanism by which phenolic derivatives of phenylacetic acid scavenge free radicals.

Antioxidant_Mechanism PA_OH Phenylacetic Acid Derivative (with -OH group) Radical Free Radical (R•) PA_O Stabilized Phenylacetic Acid Radical (PA-O•) PA_OH->PA_O Donates H• Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Caption: Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Anti-inflammatory Activity

Certain phenylacetic acid derivatives are known for their anti-inflammatory properties, with some, like diclofenac, being widely used non-steroidal anti-inflammatory drugs (NSAIDs).[11] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.[12]

Table 3: Comparative Anti-inflammatory Activity of Phenylacetic Acid Derivatives

CompoundAssayParameter Measured% InhibitionReference
Phenoxyacetic acid derivative 7bPilocarpine-induced seizures in miceTNF-α levels56.9[13]
Phenoxyacetic acid derivative 7bPilocarpine-induced seizures in miceIL-6 levels63.0[13]
Valproic Acid (Reference)Pilocarpine-induced seizures in miceTNF-α levelsLower than 7b[13]
Valproic Acid (Reference)Pilocarpine-induced seizures in miceIL-6 levelsLower than 7b[13]

Experimental Workflow: Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory potential of novel compounds.

Anti_inflammatory_Workflow start Start: Acclimatized Rodents dosing Administer Test Compound/Vehicle start->dosing carrageenan Induce Inflammation (Subplantar Carrageenan Injection) dosing->carrageenan measurement Measure Paw Volume at Regular Intervals carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End: Comparative Efficacy Determined analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity

A growing body of evidence highlights the potential of phenylacetic acid derivatives as anticancer agents.[14][15] Their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells.[14] This is a highly desirable mechanism for an anticancer drug as it minimizes the inflammatory response associated with other forms of cell death.

Key Structure-Activity Relationship Insights: The cytotoxic activity of phenylacetamide derivatives is influenced by the nature and position of substituents on the phenyl ring. For instance, electron-withdrawing groups like nitro moieties have been shown to enhance cytotoxicity against certain cancer cell lines compared to electron-donating groups like methoxy moieties.[15][16]

Table 4: Comparative Cytotoxicity (IC50) of Phenylacetamide Derivatives

DerivativeCell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Reference
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)0.6Doxorubicin0.38[14][17]
Phenylacetamide Derivative (3d)PC-12 (Pheochromocytoma)0.6--[14][17]
Phenylacetamide Derivative (3c)MCF-7 (Breast Cancer)0.7--[14][17]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52Imatinib40[15][16]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80Imatinib40[15][16]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100Imatinib98[15][16]

Mechanism of Action: Induction of Apoptosis

Phenylacetamide derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases, such as caspase-3.[14][18][19]

Apoptosis_Pathway Compound Phenylacetamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenylacetamide derivatives.

Self-Validating Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard operating procedures for the key bioassays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This colorimetric assay is a widely used and reliable method for determining the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol). Also, prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well microplate, add a defined volume of the test compound solution at various concentrations to the wells. Add the DPPH solution to each well and mix thoroughly. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation.

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, typically DMSO at a final concentration of <0.5%).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[17]

Conclusion

Phenylacetic acid esters represent a versatile and promising class of compounds with a wide range of biological activities. The ability to modulate their properties through simple esterification and substitution on the phenyl ring provides a fertile ground for the development of novel therapeutic agents. This guide has provided a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols. It is our hope that this resource will serve as a valuable tool for researchers in the field, stimulating further investigation and innovation in the design and application of phenylacetic acid derivatives.

References

  • Al-Majmaie, S., et al. (2003). Antioxidant phenylacetic acid derivatives from the seeds of Ilex aquifolium. Pharmaceutical Biology, 41(5), 359-362. Available at: [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e14321. Available at: [Link]

  • Głód, B. K., & Grieb, P. (2002). Estimation of Antioxidative Properties of Phenylacetic Acids Using Ion Exclusion Chromatography. Acta Chromatographica, (12), 133-141. Available at: [Link]

  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e14321. Available at: [Link]

  • Bernini, R., et al. (2025). Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. Request PDF on ResearchGate. Available at: [Link]

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  • Al-Majmaie, S., et al. (2003). Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. ResearchGate. Available at: [Link]

  • Rasulova, R. A., et al. (2024). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate. Available at: [Link]

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  • Laskar, R. A., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Molecules, 25(2), 356. Available at: [Link]

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  • Tran, M., et al. (2023). Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. eScholarship, University of California. Available at: [Link]

  • The impact of compound 2 on the expression level of Bcl-2 and caspase-3 in HepG2 cells. (2021). ResearchGate. Available at: [Link]

  • View of SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. (n.d.). Processes of Petrochemistry and Oil Refining. Retrieved February 14, 2026, from [Link]

  • Huang, Y. W., et al. (2000). Phenylbutyrate-induced apoptosis and differential expression of Bcl-2, Bax, p53 and Fas in human prostate cancer cell lines. International Journal of Oncology, 16(6), 1185-1192. Available at: [Link]

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  • El-Sherei, M. M., et al. (2022). Anti-Allergic, Anti-Inflammatory, and Anti-Hyperglycemic Activity of Chasmanthe aethiopica Leaf Extract and Its Profiling Using LC/MS and GLC/MS. Molecules, 27(19), 6296. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety & Handling Guide: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Emergency Action Card)

Chemical Profile:

  • Class: Benzylic Alpha-Halo Ester

  • Primary Hazards: Lachrymator (Tear Gas effect), Corrosive/Severe Irritant (Skin/Eyes), Moisture Sensitive (Releases HCl upon hydrolysis).

  • Reactivity: High susceptibility to nucleophilic attack (

    
    /
    
    
    
    ) due to the electron-withdrawing dichlorophenyl ring and alpha-chloro substitution.
Critical Scenario Immediate Action
Eye Contact DO NOT RUB. Irrigate immediately at eyewash station for 15+ minutes . Hold eyelids open. Seek emergency ophthalmological care.
Skin Contact Drench with water for 15 mins.[1][2][3] Remove contaminated clothing under the shower to prevent further spreading. Treat as a potential chemical burn.[4]
Inhalation Evacuate to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Spill (< 10 mL) Evacuate area. Don Silver Shield/Laminate gloves . Absorb with dry sand/vermiculite. Do NOT use paper towels (potential reaction/fire).

Part 2: Hazard Identification & Risk Assessment[5][6][7]

The "Why" Behind the Protocol

To handle Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate safely, one must understand its molecular behavior. This compound features a benzylic chloride moiety flanked by an ester group and a 3,5-dichlorophenyl ring.

  • Lachrymatory Potential: Like its structural cousins (benzyl chloride, methyl chloroacetate), this molecule alkylates TRPA1 channels in corneal nerve endings, causing intense pain and tearing even at low vapor concentrations.

  • Hydrolytic Instability: The electron-withdrawing chlorine atoms on the phenyl ring destabilize the benzylic position, making it reactive toward moisture. Hydrolysis generates Hydrochloric Acid (HCl) and the corresponding mandelic acid derivative, rapidly changing a neutral spill into an acidic corrosive hazard.

  • Skin Permeation: As a lipophilic ester, it penetrates the stratum corneum efficiently. Once deep in the tissue, it hydrolyzes or alkylates proteins, leading to delayed, deep-tissue necrosis.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of benzylic alpha-halo esters. The following selection is based on permeation resistance against chlorinated esters and acidic byproducts.

Glove Selection Protocol

Data extrapolated from homologous benzylic halides and chloroacetates.

Glove MaterialThickness (mil)Est. Breakthrough TimeRecommendation
Silver Shield / Laminate 2.7> 480 minPrimary Choice for spills, scale-up, or prolonged handling.
Viton / Butyl 10 - 15> 240 minExcellent alternative for heavy handling.
Nitrile (Disposable) 4 - 6< 10 minSplash Protection ONLY. Must be double-gloved. Change immediately upon contact.
Latex N/AImmediateDO NOT USE. Permeable to organic halides.
Respiratory & Body Protection[1][2][3][8][9][10][11]
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood with sash at the lowest working position.

  • Eye Protection: Chemical Splash Goggles (ventless or indirect vent) are mandatory. Face Shield required for volumes > 500 mg or when transferring liquids.

  • Respirator (Contingency): If fume hood containment is breached, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).

Part 4: Operational Workflows (SOPs)

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale and risk level.

PPE_Workflow Start Start: Define Operation Scale ScaleCheck Is quantity > 1 gram OR Liquid Transfer? Start->ScaleCheck SmallScale Small Scale (< 1g, Solid) ScaleCheck->SmallScale No LargeScale Large Scale / Liquid Handling ScaleCheck->LargeScale Yes SmallPPE PPE: Double Nitrile Gloves + Lab Coat + Goggles (Work in Fume Hood) SmallScale->SmallPPE LargePPE PPE: Silver Shield (Laminate) Gloves + Chemical Apron + Face Shield + Goggles LargeScale->LargePPE SpillCheck Spill Occurred? SmallPPE->SpillCheck LargePPE->SpillCheck SpillResponse Evacuate Area Don Full PPE (Laminate Gloves) Use Dry Absorbent SpillCheck->SpillResponse Yes RoutineClean Wipe down with 10% Sodium Carbonate Dispose as Haz Waste SpillCheck->RoutineClean No

Caption: Decision tree for PPE selection based on quantity and operational state (Routine vs. Spill).

Handling & Synthesis Setup
  • Preparation: Check fume hood airflow (> 100 fpm). Prepare a "Quench Station" nearby containing a saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Weighing:

    • Solids: Weigh inside the hood using a portable balance if possible. If the balance is outside, tare the vial inside the hood, cap it, weigh outside, then return to the hood to add material.

    • Liquids: Use positive displacement pipettes or glass syringes. Never pour directly from the stock bottle.

  • Reaction Monitoring: When taking TLC aliquots, quench the mini-sample into methanol/bicarbonate immediately to prevent acid evolution on the TLC plate (which can cause streaking or false spots).

Decontamination & Disposal

The high reactivity of the alpha-chloro ester allows for chemical neutralization before disposal.

  • Neutralization Protocol:

    • Dilute the waste material with a non-reactive solvent (e.g., Dichloromethane or Toluene).

    • Slowly add to a stirred solution of 10% aqueous Sodium Carbonate or 5% Sodium Hydroxide .

    • Caution: This hydrolysis is exothermic and generates CO2 (if carbonate is used). Monitor temperature.

    • Stir for 2 hours to ensure conversion to the corresponding mandelic acid derivative (less toxic, water-soluble).

  • Waste Stream: Dispose of the organic layer as Halogenated Organic Waste . The aqueous layer (after pH adjustment to 6-9) may be drain-disposable depending on local regulations, but treating as Aqueous Hazardous Waste is the safest default.

Part 5: References & Authority[5]

  • National Institutes of Health (PubChem). Compound Summary: Methyl 2-(3-chlorophenyl)acetate (Analogous Hazard Data). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Chloroacetate. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Alpha-halo esters. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.